Product packaging for Isopropylidenylacetyl-marmesin(Cat. No.:CAS No. 35178-20-2)

Isopropylidenylacetyl-marmesin

Cat. No.: B1633412
CAS No.: 35178-20-2
M. Wt: 328.4 g/mol
InChI Key: PQCLZBCFLJVBGA-UHFFFAOYSA-N
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Description

Isopropylidenylacetyl-marmesin is a member of psoralens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O5 B1633412 Isopropylidenylacetyl-marmesin CAS No. 35178-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCLZBCFLJVBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345973
Record name Isopropylidenylacetyl-marmesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35178-20-2
Record name Isopropylidenylacetyl-marmesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isopropylidenylacetyl-marmesin: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenylacetyl-marmesin is a naturally occurring coumarin (B35378), a class of benzopyrone compounds widely distributed in the plant kingdom. It has been identified in various plant species, including Ferulago bracteata and Peucedanum praeruptorum.[1][2] As a member of the coumarin family, this compound is of interest to the scientific community for its potential biological activities, which may include anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, based on currently available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. While some data is available from chemical suppliers and metabolomics studies, a complete experimental characterization of all properties is not yet published in the scientific literature.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2R)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 3-methylbut-2-enoateN/A
Synonyms (±)-Prantschimgin[1]
CAS Number 35178-20-2N/A
Molecular Formula C₁₉H₂₀O₅N/A
Molecular Weight 328.36 g/mol N/A
Physical Form SolidN/A
Predicted Boiling Point 475.6 ± 45.0 °CN/A
Solubility Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.N/A
Purity >98% (by HPLC)[1]
Storage Stability Powder: 3 years at -20°C; In solvent: 2 years at -80°C.N/A

Stability Profile

Detailed experimental stability studies for this compound are not extensively reported. However, general stability characteristics can be inferred from its chemical structure and data on related coumarins. The ester linkage in the isopropylidenylacetyl group may be susceptible to hydrolysis under strong acidic or basic conditions. The coumarin core is generally stable, but can be sensitive to light.

Photostability

Coumarins can undergo photodegradation upon exposure to UV light. A generalized protocol for assessing the photostability of this compound is outlined below.

pH Stability

The stability of this compound across a range of pH values is crucial for its handling, formulation, and biological testing. A generalized protocol for evaluating pH stability is provided.

Experimental Protocols

Generalized Isolation of this compound from Plant Material

The following diagram illustrates a typical workflow for the isolation of coumarins from a plant source.

G cluster_0 Extraction and Fractionation cluster_1 Purification cluster_2 Characterization plant_material Dried and Powdered Plant Material (e.g., roots of Peucedanum praeruptorum) extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning organic_phase Organic Phase (Coumarin-rich) partitioning->organic_phase column_chromatography Column Chromatography (Silica Gel) organic_phase->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of Pure Fractions tlc->pooling hplc Preparative HPLC pooling->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms uv_vis UV-Vis Spectroscopy pure_compound->uv_vis

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, preliminary research suggests potential anti-inflammatory, antioxidant, and cytotoxic activities. For instance, some studies have investigated its effects on cancer cell lines, though detailed IC50 values and specific molecular targets are not consistently reported.

Given the structural similarity to other coumarins like marmesin, it is plausible that this compound may modulate similar signaling pathways. Marmesin has been shown to inhibit key signaling cascades involved in cell proliferation and angiogenesis, such as the Src/MEK/ERK pathway.

The following diagram illustrates a representative signaling pathway that is often targeted by coumarin compounds. It is important to note that this is a generalized pathway and the specific effects of this compound require further investigation.

G cluster_pathway Representative Signaling Pathway Potentially Inhibited by Coumarins growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor src Src receptor->src mek MEK src->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors cellular_responses Cellular Responses (Proliferation, Angiogenesis, Inflammation) transcription_factors->cellular_responses coumarin This compound (Hypothesized) coumarin->src coumarin->mek coumarin->erk

Caption: A representative signaling pathway potentially modulated by coumarins like this compound.

Conclusion

This compound is a natural coumarin with potential for further investigation in drug discovery and development. This guide summarizes the currently available information on its chemical properties and stability. However, it is evident that there are significant gaps in the publicly available data, particularly concerning detailed experimental protocols for its synthesis and isolation, comprehensive stability studies under various conditions, and a thorough elucidation of its biological mechanism of action and specific signaling pathways. Further research is warranted to fully characterize this compound and unlock its therapeutic potential.

References

Isopropylidenylacetyl-marmesin (CAS Number 35178-20-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioactive Compound Praeruptorin A

Isopropylidenylacetyl-marmesin, also widely known by its synonym Praeruptorin A, is a naturally occurring pyranocoumarin (B1669404) compound. With the CAS number 35178-20-2, this molecule has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, consolidating key data on its biological effects, mechanisms of action, and the experimental protocols utilized in its investigation.

Chemical and Physical Properties

PropertyValueReference
CAS Number 35178-20-2N/A
Molecular Formula C₁₉H₂₀O₅N/A
Molecular Weight 328.36 g/mol N/A
Purity Typically >98% (HPLC)N/A
Synonyms Praeruptorin A, (±)-PrantschimginN/A

Pharmacological Activities and Mechanism of Action

This compound (Praeruptorin A) has demonstrated a range of biological activities, positioning it as a compound of interest for drug development in several therapeutic areas.

Anti-inflammatory Effects

Praeruptorin A exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The primary mechanism underlying these effects is the inhibition of the NF-κB signaling pathway. Praeruptorin A has been observed to decrease the cytoplasmic degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB p65 subunit.

Cardiovascular Effects

The compound has been identified as a potent vasodilator. In isolated rat aortic rings, Praeruptorin A induces endothelium-dependent relaxation. This effect is mediated by the nitric oxide-cyclic GMP (NO-cGMP) pathway. It acts as a voltage-operated Ca²⁺ channel blocker, contributing to its vasorelaxant properties.

Anti-cancer Activity

Research has indicated that Praeruptorin A can inhibit the migration and invasion of human hepatocellular carcinoma cells. This anti-metastatic effect is attributed to the downregulation of matrix metalloproteinase-1 (MMP1) expression through the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway. Furthermore, it has been shown to induce apoptosis in certain cancer cell lines.

Other Activities

Praeruptorin A also interacts with the constitutive androstane (B1237026) receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism. This interaction suggests potential implications for drug-drug interactions and metabolic regulation.

Quantitative Data Summary

The following tables summarize the quantitative data reported in various studies on Praeruptorin A.

Table 1: In Vitro Bioactivity

| Assay | Cell Line | Parameter | Value | |---|---|---| | Cell Viability | RAW 264.7 | Non-toxic concentration | 1-5 µM | | Cell Viability | HeLa, SiHa | IC50 (24h) | ~30-50 µM | | NO Production Inhibition | RAW 264.7 | IC50 | Not explicitly stated for Praeruptorin A | | Vasodilation | Rat Aortic Rings | EC50 | Not explicitly stated |

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

ParameterValue (5 mg/kg dose)Value (10 mg/kg dose)Value (20 mg/kg dose)
Half-life (t½) 57.46 min60.87 min59.01 min
AUC (0-∞) Not explicitly statedNot explicitly statedNot explicitly stated
Clearance (CL) Not explicitly statedNot explicitly statedNot explicitly stated
Volume of Distribution (Vd) Not explicitly statedNot explicitly statedNot explicitly stated

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound (Praeruptorin A).

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation PraeruptorinA Praeruptorin A PraeruptorinA->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Praeruptorin A.

ERK_MMP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PraeruptorinA Praeruptorin A ERK_Pathway ERK Signaling Pathway PraeruptorinA->ERK_Pathway Modulation MMP1_Expression MMP1 Gene Expression ERK_Pathway->MMP1_Expression Downregulation Metastasis Cell Migration & Invasion MMP1_Expression->Metastasis Inhibition

Caption: Praeruptorin A's effect on the ERK/MMP1 pathway and cell metastasis.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the bioactivity of this compound (Praeruptorin A).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Praeruptorin A on cultured cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Praeruptorin A (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in signaling pathways (e.g., p65, IκBα, ERK).

Methodology:

  • Cell Lysis: Treat cells with Praeruptorin A and/or a stimulant (e.g., LPS) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes (e.g., TNF-α, IL-1β, MMP1).

Methodology:

  • RNA Extraction: Treat cells as required, then extract total RNA using a commercial kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH).

Vasodilation Assay in Isolated Rat Aortic Rings

Objective: To assess the vasorelaxant effect of Praeruptorin A.

Methodology:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm in length).

  • Organ Bath Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) or KCl.

  • Compound Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of Praeruptorin A to the organ bath.

  • Tension Recording: Record the isometric tension of the aortic rings throughout the experiment.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion

This compound (Praeruptorin A) is a multifaceted compound with promising therapeutic potential in the fields of inflammation, cardiovascular disease, and oncology. Its well-defined mechanisms of action, particularly its influence on the NF-κB and ERK signaling pathways, make it a valuable tool for researchers and a compelling candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this and other bioactive natural products.

In Silico Prediction of Isopropylidenylacetyl-marmesin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of Isopropylidenylacetyl-marmesin, a complex coumarin (B35378) derivative. While direct experimental data on this specific compound is limited, its structural relationship to marmesin (B225713) and other coumarins allows for robust computational prediction of its pharmacological properties. This document outlines detailed protocols for key in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis, to predict potential anti-inflammatory, antioxidant, and anti-cancer activities. Furthermore, it explores the likely modulation of critical signaling pathways, such as NF-κB, Nrf2, and MAPK, by this compound. All quantitative data from related studies are summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and application by researchers in drug discovery and development.

Introduction to this compound

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its chemical structure is characterized by a coumarin core fused with a furan (B31954) ring and further substituted with an isopropylidenylacetyl group. The core structure, marmesin, is a known bioactive compound with demonstrated anti-inflammatory, antioxidant, anti-angiogenic, and antiplasmodial properties.[1][2][3] The addition of the isopropylidenylacetyl moiety is expected to modulate these activities, potentially enhancing potency or altering the pharmacological profile.

Chemical Structure:

  • CAS No.: 35178-20-2[4]

  • Molecular Formula: C₁₉H₂₀O₅[4]

  • Molecular Weight: 328.4 g/mol [4]

Given the established bioactivities of marmesin and other coumarin derivatives, this compound presents as a promising candidate for further investigation, particularly for its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. In silico prediction methods offer a rapid and cost-effective approach to explore these potential bioactivities and guide further experimental validation.

In Silico Bioactivity Prediction Methodologies

A multi-faceted in silico approach is recommended to build a comprehensive predictive model of this compound's bioactivity. This involves leveraging data from structurally similar compounds to predict its properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[5][6] By analyzing a dataset of coumarin derivatives with known activities, a QSAR model can be developed to predict the activity of this compound.

Experimental Protocol for QSAR Model Development:

  • Data Collection: Curate a dataset of coumarin derivatives with experimentally determined bioactivities (e.g., IC50 values for enzyme inhibition or antioxidant activity).[7]

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological features.[7]

  • Data Splitting: Divide the dataset into a training set for model building and a test set for model validation.[8]

  • Model Building: Employ statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), to establish a mathematical relationship between the molecular descriptors and the biological activity.[7][8]

  • Model Validation: Assess the predictive power of the model using the test set. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).[7][8]

  • Prediction for this compound: Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its bioactivity.

Logical Workflow for QSAR Modeling

G Data_Collection Data Collection (Coumarin Derivatives) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (MLR, Machine Learning) Data_Splitting->Model_Building Training Set Model_Validation Model Validation (R², RMSE) Model_Building->Model_Validation Test Set Prediction Bioactivity Prediction for This compound Model_Validation->Prediction

Caption: Workflow for QSAR-based bioactivity prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[9] This technique can be used to predict the binding affinity of this compound to key protein targets involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various kinases.[10][11]

Experimental Protocol for Molecular Docking:

  • Target Protein Preparation: Obtain the 3D structure of the target protein from a protein database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[12]

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.[13]

  • Binding Site Definition: Identify the active site or binding pocket of the target protein.[12]

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to systematically explore the conformational space of the ligand within the binding site and score the different binding poses.[11][13]

  • Analysis of Results: Analyze the predicted binding poses and docking scores. A lower docking score generally indicates a more favorable binding affinity.[12] Visualize the protein-ligand interactions to understand the key binding determinants.

Experimental Workflow for Molecular Docking

G Target_Prep Target Protein Preparation Binding_Site Binding Site Definition Target_Prep->Binding_Site Ligand_Prep Ligand Preparation (this compound) Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim Binding_Site->Docking_Sim Results_Analysis Analysis of Binding Affinity & Interactions Docking_Sim->Results_Analysis

Caption: General workflow for molecular docking studies.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on a set of active ligands or the structure of the ligand-binding site.[14][15]

Experimental Protocol for Pharmacophore Modeling:

  • Model Generation:

    • Ligand-based: Align a set of active coumarin derivatives and identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).[15]

    • Structure-based: Analyze the interactions between a co-crystallized ligand and its target protein to define the key pharmacophoric features.[16]

  • Model Validation: Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to screen a database of compounds, including this compound, to identify molecules that match the pharmacophoric features.

  • Hit Analysis: Analyze the compounds that match the pharmacophore model for their potential to be active against the target of interest.

Pharmacophore Modeling and Virtual Screening Workflow

G cluster_0 Model Generation Ligand_Based Ligand-Based Model_Validation Pharmacophore Model Validation Ligand_Based->Model_Validation Structure_Based Structure-Based Structure_Based->Model_Validation Virtual_Screening Virtual Screening of This compound Model_Validation->Virtual_Screening Hit_Analysis Hit Analysis Virtual_Screening->Hit_Analysis

Caption: Workflow for pharmacophore modeling and virtual screening.

Predicted Bioactivities and Potential Targets

Based on the known activities of marmesin and other coumarins, this compound is predicted to exhibit the following bioactivities:

Anti-inflammatory Activity

Coumarins are known to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.[10][11]

  • Potential Targets:

    • Cyclooxygenase-2 (COX-2)[11]

    • Lipoxygenase (LOX)[17]

    • Tumor Necrosis Factor-alpha (TNF-α)[10]

    • Interleukins (e.g., IL-6, IL-1β)[10]

Antioxidant Activity

The coumarin scaffold is a well-known antioxidant pharmacophore.[18] The antioxidant activity of coumarins is attributed to their ability to scavenge free radicals and chelate metal ions.[19]

  • Predicted Mechanisms:

    • DPPH radical scavenging[20]

    • Hydroxyl radical scavenging[17]

    • Inhibition of lipid peroxidation[17]

Anti-Cancer Activity

Marmesin has been shown to inhibit the proliferation and invasion of non-small cell lung cancer cells.[21] Many coumarin derivatives exhibit anti-cancer activity through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[1][3]

  • Potential Targets:

    • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1]

    • Human Heparan Sulfatase-2 (HSULF-2)[22]

    • Various kinases involved in cell proliferation and survival.

Predicted Modulation of Signaling Pathways

In silico analysis suggests that this compound is likely to modulate key signaling pathways implicated in inflammation, oxidative stress, and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[23] Coumarins have been shown to inhibit the activation of NF-κB.[24]

NF-κB Signaling Pathway

G Stimuli Inflammatory Stimuli (TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription activates Marmesin This compound Marmesin->IKK inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the antioxidant response. Many natural compounds, including coumarins, are known to activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2 Signaling Pathway

G Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Transcription Gene Transcription (Antioxidant Enzymes) ARE->Transcription Marmesin This compound Marmesin->Keap1 activates

Caption: Predicted activation of the Nrf2 antioxidant pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[25] Dysregulation of this pathway is common in cancer.[26] Marmesin has been shown to inhibit VEGF-A-stimulated signaling pathways, which often involve MAPK activation.[1]

MAPK Signaling Pathway

G Growth_Factors Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Marmesin This compound Marmesin->Receptor inhibits

Caption: Predicted inhibition of the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in silico and in vitro studies on various coumarin derivatives, providing a reference for the potential potency of this compound.

Table 1: Molecular Docking Scores of Coumarin Derivatives against Various Targets

CompoundTargetDocking Score (kcal/mol)Reference
ToddacoumaquinoneSARS-CoV-2 Mpro-7.8[27]
Synthetic Coumarin (1m)SARS-CoV-2 Mpro-7.1[27]
MarmesinHSULF-2-8.5[22]
MarmelosinHSULF-2-7.7[22]
Coumarin Derivative 7VEGFR-2-149.893 (MolDock Score)[28]

Table 2: In Vitro Anti-inflammatory and Antioxidant Activities of Coumarin Derivatives

CompoundAssayActivity (IC50 or % Inhibition)Reference
Coumarin Derivative 4eLOX InhibitionIC50 = 4.1 µM[17]
Coumarin Derivative 3kLOX InhibitionIC50 = 8.7 µM[17]
Coumarin Derivative 4kLipid Peroxidation InhibitionIC50 = 36.9 µM[17]
Coumarin Derivative 3mLipid Peroxidation InhibitionIC50 = 37.1 µM[17]
Coumarin Derivative 3fDCF-DA Assay100% Inhibition[17]
Coumarin Derivative 4iDCF-DA Assay100% Inhibition[17]
Coumarin Schiff Base 6Protein Denaturation Inhibition92.59-95.1%[29]
Coumarin Schiff Base 7Protein Denaturation Inhibition90.44-95.42%[29]

Table 3: QSAR Model Performance for Predicting Antioxidant Activity of Coumarins

Model TypeR² (Training Set)Q² (Test Set)Reference
MLR0.920.87[30]
MLP0.7130.654[20]

Conclusion and Future Directions

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. Based on the known pharmacological profile of its parent compound, marmesin, and other coumarin derivatives, this compound is predicted to possess significant anti-inflammatory, antioxidant, and anti-cancer properties. The detailed protocols for QSAR, molecular docking, and pharmacophore modeling provide a roadmap for researchers to further investigate this promising compound. The predicted modulation of key signaling pathways such as NF-κB, Nrf2, and MAPK offers mechanistic insights into its potential therapeutic effects.

Future research should focus on the synthesis and experimental validation of the predicted bioactivities of this compound. In vitro and in vivo studies are necessary to confirm its efficacy and safety profile, ultimately paving the way for its potential development as a novel therapeutic agent.

References

Navigating the Solubility Landscape of Isopropylidenylacetyl-marmesin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropylidenylacetyl-marmesin, a naturally occurring coumarin (B35378) derivative, has garnered interest within the scientific community for its potential therapeutic applications. A fundamental physicochemical property that governs its behavior in biological and chemical systems is its solubility. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various solvents, outlines a general experimental protocol for determining its solubility, and presents a visual workflow for this process.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, qualitative assessments have been reported. The compound is generally considered soluble in a range of organic solvents. This information is crucial for researchers working on the extraction, purification, and formulation of this compound.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

For context, it is useful to consider the solubility of structurally related coumarins. For instance, Praeruptorin A, another coumarin derivative, has a reported solubility of 33.33 mg/mL in DMSO[2]. Another related compound, Marmesin, is reported to be soluble in DMSO at a concentration of 100 mg/mL[3]. While these values are not directly transferable to this compound, they provide a valuable point of reference for researchers.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] This method involves equilibrating an excess amount of the solid compound with a specific solvent over a set period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment:
  • This compound (solid form)

  • Selected solvents of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker.

    • Agitate the vials at a constant speed and temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5] The temperature should be controlled and recorded, as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high solubility measurements.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility of this compound in the specific solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent shake Shake at Constant Temperature (24-72h) prep_solvent->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Solubility Determination Workflow

This technical guide provides a foundational understanding of the solubility of this compound. For researchers and drug development professionals, a thorough and quantitative determination of solubility in various physiologically relevant media is a critical step in advancing the study of this promising natural compound. The provided experimental protocol offers a robust starting point for such investigations.

References

Furanocoumarins in Chrysanthemum: A Technical Literature Review and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Chrysanthemum, a cornerstone of traditional medicine and horticulture, is well-regarded for its rich and diverse phytochemical profile, particularly its abundance of flavonoids, terpenoids, and phenolic acids. These compounds contribute to its wide range of therapeutic properties. However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of furanocoumarins as significant constituents of this genus. While the direct biosynthetic precursor to furanocoumarins, umbelliferone (B1683723), has been identified in Chrysanthemum indicum, extensive phytochemical analyses have not reported the presence of downstream furanocoumarin products. This technical guide summarizes the current state of knowledge, details the necessary experimental protocols to definitively investigate their presence, and provides a framework for future research into the secondary metabolite profile of Chrysanthemum.

The Apparent Scarcity of Furanocoumarins in Chrysanthemum

Furanocoumarins are a class of phototoxic secondary metabolites well-documented in plant families such as Apiaceae and Rutaceae. They are known for their significant interactions with UV light and their role in plant defense mechanisms. Despite extensive phytochemical investigation of Chrysanthemum species, which has led to the isolation of hundreds of compounds, furanocoumarins are not among those consistently identified.

A key study investigating the presence of furanocoumarins in Cicerbita alpina, another member of the Asteraceae family, found that initial reports were likely due to sample cross-contamination with a furanocoumarin-rich Apiaceae species.[1][2] The authors noted that within the Asteraceae family, furanocoumarins have been reliably reported only in the phylogenetically distant subfamily Mutisioideae, suggesting a general absence in closely related tribes.[1] This finding supports the lack of evidence for their presence in Chrysanthemum.

However, the foundational building block for furanocoumarin biosynthesis, the simple coumarin (B35378) umbelliferone (7-hydroxycoumarin), has been reported in Chrysanthemum indicum.[3][4] Umbelliferone serves as the branch-point precursor for the synthesis of both linear (psoralen-type) and angular (angelicin-type) furanocoumarins.[5][6] The presence of this precursor suggests that the upstream portion of the biosynthetic pathway exists, but the downstream enzymatic steps required to convert umbelliferone into furanocoumarins may be absent or inactive in Chrysanthemum.

Quantitative Data on Coumarins Identified in Chrysanthemum

Due to the lack of reported furanocoumarins, a quantitative data table for this class of compounds in Chrysanthemum cannot be compiled. This absence of data is a significant finding in itself, highlighting a gap in current phytochemical knowledge or confirming the rarity of these compounds in the genus.

Table 1: Simple Coumarins Reported in the Genus Chrysanthemum

Compound Formula Molar Mass ( g/mol ) Species Reference(s)
Coumarin C₉H₆O₂ 146.14 Chrysanthemum indicum [3]
Umbelliferone C₉H₆O₃ 162.14 Chrysanthemum indicum [3][4]
Scopoletin C₁₀H₈O₄ 192.17 Chrysanthemum zawadzkii [7]

| Aesculetin | C₉H₆O₄ | 178.14 | Chrysanthemum zawadzkii |[7] |

Recommended Experimental Protocols for Furanocoumarin Analysis

To definitively confirm the presence or absence of furanocoumarins in Chrysanthemum, a targeted analytical approach is required. The following protocols are based on established methodologies for furanocoumarin extraction and analysis in other plant matrices.[5][8][9][10]

Extraction

The choice of extraction method is critical for ensuring reliable quantification. As furanocoumarins can be present on the leaf surface, sample handling should be minimized to prevent loss.[5]

  • Objective: To efficiently extract a broad range of coumarins, from simple precursors to potentially present furanocoumarins.

  • Plant Material: Use fresh or carefully dried (at <50 °C) and powdered plant material (leaves, flowers).

  • Solvent Selection: Methanol (B129727), ethanol, or acetonitrile (B52724) are effective solvents.[5] Ethyl acetate (B1210297) can also be used for a more targeted extraction of less polar compounds.

  • Procedure (Ultrasound-Assisted Extraction - UAE):

    • Weigh approximately 1.0 g of powdered plant material into a flask.

    • Add 20 mL of the chosen extraction solvent (e.g., 80% methanol in water).

    • Sonicate the mixture in an ultrasonic bath for 30-45 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

    • Collect the supernatant. Repeat the extraction on the pellet once more and combine the supernatants.

    • Filter the combined extract through a 0.45 µm syringe filter prior to analysis.

Sample Clean-up (Optional but Recommended)

For complex matrices like plant extracts, a clean-up step can reduce interference and improve detection limits.

  • Method: Solid-Phase Extraction (SPE).

  • Procedure:

    • Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by deionized water.

    • Load a portion of the filtered plant extract onto the cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., water or a water/methanol mixture) to remove highly polar impurities.

    • Elute the furanocoumarins with a suitable solvent like methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the gold standard for furanocoumarin analysis.[8][11]

  • Instrumentation: HPLC system with a DAD or MS/MS detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often acidified with 0.1% formic acid to improve peak shape.

    • Example Gradient: Start at 10-20% B, increase to 90-100% B over 30-40 minutes.

  • Detection:

    • DAD: Monitor at multiple wavelengths. Furanocoumarins typically show strong absorbance around 310-330 nm.

    • MS/MS: Use electrospray ionization (ESI) in positive mode. Detection is performed using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, targeting the known mass-to-charge ratios (m/z) of standard furanocoumarins (e.g., psoralen (B192213), bergapten, angelicin).

  • Quantification: Prepare calibration curves using certified reference standards of common furanocoumarins (e.g., psoralen, bergapten, xanthotoxin, angelicin, imperatorin).

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a logical workflow for the screening and analysis of furanocoumarins in Chrysanthemum.

G cluster_sample Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A Chrysanthemum Plant Material (Leaves, Flowers) B Drying & Grinding A->B C Solvent Extraction (e.g., UAE with Methanol) B->C D Filtration / Centrifugation C->D E Solid-Phase Extraction (SPE) (Optional Clean-up) D->E F HPLC-DAD / HPLC-MS Analysis E->F G Compound Identification (vs. Standards) F->G H Quantification G->H

Caption: General workflow for extraction and analysis of furanocoumarins.

General Furanocoumarin Biosynthetic Pathway

This diagram outlines the general biosynthetic route from the precursor umbelliferone to both linear and angular furanocoumarins. The presence of this pathway in Chrysanthemum beyond umbelliferone is not established.[5][6]

G umbelliferone Umbelliferone dms Demethylsuberosin (DMS) umbelliferone->dms C6-Prenylation osthenol Osthenol umbelliferone->osthenol C8-Prenylation marmesin (+)-Marmesin dms->marmesin ms Marmesin Synthase (P450) columbianetin (+)-Columbianetin osthenol->columbianetin cs Columbianetin Synthase psoralen Psoralen (Linear) marmesin->psoralen ps Psoralen Synthase (P450) angelicin Angelicin (Angular) columbianetin->angelicin as Angelicin Synthase (P450) pt1 Prenyltransferase pt2 Prenyltransferase

Caption: General biosynthetic pathway of linear and angular furanocoumarins.

Conclusion and Future Directions

The current body of scientific literature does not support the presence of significant quantities of furanocoumarins in the genus Chrysanthemum. While the key precursor, umbelliferone, has been identified, the subsequent enzymatic steps required for furanocoumarin synthesis appear to be absent, a finding consistent with phytochemical data from related Asteraceae species.

It is therefore recommended that researchers perform targeted analysis using the sensitive and specific HPLC-MS/MS protocols outlined in this guide. Such studies would definitively confirm the furanocoumarin profile of various Chrysanthemum species and cultivars, resolving a long-standing ambiguity in the phytochemistry of this important medicinal genus. Furthermore, investigating the transcriptome and genome of Chrysanthemum for homologs of furanocoumarin-biosynthesis genes (e.g., psoralen synthase) could provide a conclusive molecular explanation for their apparent absence.

References

In-Depth Technical Guide on the Physical Characteristics of Isopropylidenylacetyl-marmesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenylacetyl-marmesin, also known as (±)-Prantschimgin, is a naturally occurring coumarin (B35378). It has been isolated from various plant sources, including the roots of Ferulago bracteata and Chrysanthemum × morifolium. As a member of the coumarin family, this compound is of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its isolation and characterization, and a workflow for assessing its biological activity.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₀O₅[1]
Molecular Weight 328.4 g/mol [1]
IUPAC Name 2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoateN/A
Synonyms (±)-Prantschimgin, Prantschimgin[2]
CAS Number 35178-20-2[1]
Physical State Not explicitly stated in reviewed literatureN/A
Melting Point Not available in reviewed literatureN/A
Solubility Not explicitly stated in reviewed literatureN/A

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data as reported in the literature. For complete spectral figures and detailed assignments, researchers are directed to the cited source.

Table 2: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data as reported in Karakaya S, et al. (2018)

Table 3: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data as reported in Karakaya S, et al. (2018)

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
Data as reported in Karakaya S, et al. (2018)[M]+

Note: The detailed peak assignments and spectral images are available in the cited literature.

Experimental Protocols

Isolation of this compound from Ferulago bracteata

The following protocol is based on the bioassay-guided fractionation method described by Karakaya S, et al. in Pharmaceutical Biology (2018).

4.1.1. Plant Material and Extraction

  • Air-dry the roots of Ferulago bracteata and grind them into a fine powder.

  • Macerate the powdered roots with methanol (B129727) at a ratio of 1:10 (w/v) for 24 hours at room temperature, with occasional stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

4.1.2. Fractionation

  • Suspend the crude methanol extract in a mixture of methanol and water (1:9 v/v).

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane (B109758), ethyl acetate, and n-butanol.

  • Separate the layers and evaporate the solvents from each fraction to yield the respective extracts. This compound is typically found in the dichloromethane fraction.

4.1.3. Chromatographic Purification

  • Subject the dichloromethane fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the compound of interest and subject them to further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, as detailed in the study by Karakaya et al. (2018).

Biological Activity Assessment: α-Glucosidase Inhibition Assay

This compound has been reported to exhibit α-glucosidase inhibitory activity. The following is a general protocol for assessing this activity in vitro.

Principle

The assay is based on the ability of the test compound to inhibit the enzyme α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

Reagents and Materials
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Assay Protocol
  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of this compound and the positive control (acarbose) in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.

  • In a 96-well plate, add the test compound solution, the enzyme solution, and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualizations

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow start Start: Powdered Roots of Ferulago bracteata extraction Methanol Extraction start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Fractionation (n-hexane, Dichloromethane, Ethyl Acetate, n-butanol) concentration->fractionation column_chromatography Silica Gel Column Chromatography (Dichloromethane Fraction) fractionation->column_chromatography purification Further Purification (Prep. TLC / HPLC) column_chromatography->purification pure_compound Pure this compound purification->pure_compound structural_elucidation Structural Elucidation pure_compound->structural_elucidation nmr ¹H and ¹³C NMR Spectroscopy structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms glucosidase_assay_workflow start Start: Prepare Reagents (Enzyme, Substrate, Test Compound) pre_incubation Pre-incubation: Test Compound + α-Glucosidase start->pre_incubation reaction_initiation Reaction Initiation: Add pNPG Substrate pre_incubation->reaction_initiation incubation Incubation at 37°C reaction_initiation->incubation reaction_termination Reaction Termination: Add Na₂CO₃ incubation->reaction_termination measurement Absorbance Measurement (405 nm) reaction_termination->measurement calculation Calculate % Inhibition measurement->calculation end End: Determine IC₅₀ Value calculation->end

References

Potential Pharmacological Relevance of Isopropylidenylacetyl-marmesin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylidenylacetyl-marmesin is a furanocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant with a long history of use in traditional Chinese medicine for treating respiratory and inflammatory conditions.[1][2][3] While direct pharmacological studies on this compound are currently limited, its structural relationship to marmesin (B225713) and its origin from a medicinally significant plant suggest a potential for biological activity. This technical guide provides an in-depth overview of the known pharmacological activities of its botanical source and related coumarin (B35378) compounds, offering a predictive framework for the potential relevance of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and research workflows to guide future investigation into this compound.

Introduction: The Chemical Context of this compound

This compound belongs to the coumarin family, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological properties.[4] Structurally, it is an ester of marmesin, a well-studied furanocoumarin. The addition of the isopropylidenylacetyl group may influence its pharmacokinetic and pharmacodynamic properties, potentially acting as a prodrug or possessing unique bioactivities.

Peucedanum praeruptorum, the botanical source of this compound, is rich in various coumarins, including pyranocoumarins (e.g., praeruptorins A and B) and other furanocoumarins.[5][6] Extracts from this plant and its isolated compounds have demonstrated significant anti-inflammatory, antitumor, neuroprotective, and vasorelaxant effects, providing a strong rationale for investigating the pharmacological potential of each of its constituents.[7][8]

Potential Pharmacological Activities Based on Related Compounds

Due to the absence of direct experimental data for this compound, this section extrapolates its potential pharmacological relevance from studies on its botanical source, Peucedanum praeruptorum, and its core structure, marmesin.

Anti-Inflammatory Activity

Coumarins isolated from Peucedanum praeruptorum have shown significant anti-inflammatory effects.[9] The primary mechanism of action for many of these compounds is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[9][10] Inhibition of this pathway leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11]

Table 1: Anti-Inflammatory Activity of Coumarins from Peucedanum praeruptorum

CompoundAssayCell LineIC₅₀ Value (μM)Reference
Praeruptorin ANO Production InhibitionRAW 264.7 MacrophagesNot specified, significant reduction[12]
Praeruptorin BNO Production InhibitionRat Hepatocytes~25[12]
Praeruptorin ENO Production InhibitionRat Hepatocytes~50[12]
Compound 7 (a pyranocoumarin)NO Production InhibitionRAW 264.7 Macrophages9.48[9]
Compound 8 (a pyranocoumarin)NO Production InhibitionRAW 264.7 Macrophages15.21[9]
Compound 9 (a pyranocoumarin)NO Production InhibitionRAW 264.7 Macrophages20.33[9]
Compound 10 (a pyranocoumarin)NO Production InhibitionRAW 264.7 Macrophages34.66[9]
Compound 13 (a furanocoumarin)NO Production InhibitionRAW 264.7 Macrophages18.75[9]
Compound 14 (a furanocoumarin)NO Production InhibitionRAW 264.7 Macrophages23.41[9]
Compound 15 (a furanocoumarin)NO Production InhibitionRAW 264.7 Macrophages29.82[9]
Compound 16 (a furanocoumarin)NO Production InhibitionRAW 264.7 Macrophages31.57[9]
Anticancer and Cytotoxic Potential

The core molecule, marmesin, has demonstrated cytotoxic effects against human leukemia cell lines.[13] This suggests that this compound may also possess anticancer properties. The mechanism of action for marmesin's cytotoxicity involves the induction of apoptosis.[13]

Table 2: Cytotoxic Activity of Marmesin

CompoundCell LineActivityIC₅₀ Value (μM)Reference
MarmesinHuman Leukemia U937Cytotoxic40[13]
MarmesinNormal Human MonocytesCytotoxic125[13]
Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of marmesin, which contributes to the effects of plant extracts used in traditional medicine against malaria.[13] The proposed mechanism is the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite.[13]

Table 3: Antiplasmodial Activity of Marmesin

CompoundPlasmodium falciparum StrainActivityIC₅₀ Value (μg/mL)Reference
MarmesinNot specifiedAntiplasmodialData not provided in abstract[13]

Detailed Experimental Protocols

This section provides methodologies for key experiments that could be adapted to evaluate the pharmacological relevance of this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol is based on the methods used to evaluate other coumarins from Peucedanum praeruptorum.[9][12]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours. The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is adapted from the evaluation of marmesin's cytotoxicity.[13]

  • Cell Culture: Human cancer cell lines (e.g., U937 leukemia cells) and normal human cells (e.g., monocytes) are cultured in appropriate media and conditions.

  • Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Data Analysis: The absorbance at 570 nm is measured. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined as the concentration that reduces cell viability by 50%.

Visualizing a Potential Mechanism and Research Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway that this compound might modulate and a proposed workflow for its pharmacological evaluation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Compound Isopropylidenylacetyl- marmesin (Hypothesized) Compound->IKK Inhibits? Compound->NFkB_active Inhibits Translocation? DNA DNA NFkB_active->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes Transcription

Caption: Hypothesized Anti-Inflammatory Mechanism via NF-κB Pathway.

G cluster_discovery Discovery & Isolation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_vivo In Vivo Evaluation Isolation Isolation from Peucedanum praeruptorum Characterization Structural Characterization Isolation->Characterization Synthesis Chemical Synthesis (Optional) Characterization->Synthesis AntiInflammatory Anti-inflammatory Assays (NO, Cytokines) Characterization->AntiInflammatory Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) Characterization->Cytotoxicity Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) AntiInflammatory->Pathway Gene Gene Expression Analysis (qPCR, RNA-Seq) Cytotoxicity->Gene Antioxidant Antioxidant Assays (DPPH, ABTS) Enzyme Enzyme Inhibition (e.g., COX, LOX) Target Target Identification (e.g., Docking, SPR) Pathway->Target Gene->Target Efficacy Animal Models of Disease (e.g., Inflammation, Cancer) Target->Efficacy Toxicity Acute & Chronic Toxicity Studies Toxicity->Efficacy PKPD Pharmacokinetics & Pharmacodynamics Efficacy->PKPD

Caption: Proposed Workflow for Pharmacological Evaluation.

Conclusion and Future Directions

This compound represents an under-investigated natural product with significant potential for pharmacological relevance, particularly in the areas of anti-inflammatory and anticancer research. The strong bioactivity profile of its botanical source, Peucedanum praeruptorum, and its structural similarity to marmesin provide a solid foundation for future studies.

To fully elucidate its therapeutic potential, the following steps are recommended:

  • Direct Biological Screening: Conduct comprehensive in vitro screening of this compound for anti-inflammatory, cytotoxic, and other relevant activities.

  • Mechanism of Action Studies: Investigate the molecular mechanisms underlying any observed bioactivities, with a focus on key signaling pathways such as NF-κB.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate related marmesin esters to understand the contribution of the isopropylidenylacetyl moiety to its biological profile.

  • In Vivo Efficacy and Safety: If promising in vitro activity is observed, proceed to preclinical evaluation in relevant animal models to assess efficacy, pharmacokinetics, and safety.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the pharmacological potential of this compound, a promising yet uncharacterized coumarin.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Isopropylidenylacetyl-marmesin

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Isopropylidenylacetyl-marmesin has been developed to provide a reliable method for its quantification in various sample matrices. This document is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Application Note

Introduction

This compound is a pyranocoumarin (B1669404) derivative of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery processes. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is sensitive, specific, and has been validated for its performance.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1. A C18 column is utilized for the separation, which is a common stationary phase for the analysis of coumarin (B35378) derivatives.[1][2][3] The mobile phase consists of a gradient of acetonitrile (B52724) and water, a solvent system frequently employed for the elution of furanocoumarins and pyranocoumarins.[2][4][5] Detection is performed at 320 nm, a wavelength at which many coumarin compounds exhibit strong absorbance.[6][7]

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 40-70% B; 15-20 min, 70-100% B; 20-25 min, 100% B; 25-30 min, 100-40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 320 nm
Injection Volume 20 µL
Run Time 30 minutes

Method Validation Summary

The developed HPLC method was validated to ensure its suitability for the quantitative analysis of this compound. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), are summarized in Table 2. The method demonstrates good linearity over the tested concentration range, high precision (low relative standard deviation), and excellent accuracy (high recovery).

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (r²) > 0.999
Concentration Range 0.5 - 100 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 100 µg/mL by diluting the primary stock solution with the mobile phase (initial conditions: 40% acetonitrile in water).

2. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 gram of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.[8]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis Protocol

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% Acetonitrile: 60% Water) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared standard solutions and sample solutions into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for 30 minutes.

  • Quantification: Identify the peak corresponding to this compound by comparing the retention time with that of the standard. Calculate the concentration of this compound in the samples using the calibration curve generated from the standard solutions.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_standard Weigh Isopropylidenylacetyl- marmesin Standard start->weigh_standard weigh_sample Weigh Plant Material start->weigh_sample dissolve_standard Dissolve in Methanol (Stock Solution) weigh_standard->dissolve_standard prepare_working Prepare Working Standards dissolve_standard->prepare_working equilibrate Equilibrate HPLC System prepare_working->equilibrate generate_curve Generate Calibration Curve prepare_working->generate_curve extract_sample Extract with Methanol (Sonication) weigh_sample->extract_sample centrifuge Centrifuge Extract extract_sample->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample filter_sample->equilibrate inject Inject Sample/Standard (20 µL) equilibrate->inject run_hplc Run HPLC Gradient Program inject->run_hplc detect Detect at 320 nm run_hplc->detect acquire_data Acquire Chromatogram detect->acquire_data identify_peak Identify Peak by Retention Time acquire_data->identify_peak quantify Quantify Isopropylidenylacetyl- marmesin identify_peak->quantify generate_curve->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Quantification of Isopropylidenylacetyl-marmesin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenylacetyl-marmesin, also known as (±)-Prantschimgin, is a complex coumarin (B35378) derivative found in various plant species, notably within the Ferulago genus of the Apiaceae family and in Chrysanthemum × morifolium.[1] As a member of the furanocoumarin class, this compound and its related compounds are of significant interest to researchers in phytochemistry and drug discovery due to the diverse biological activities associated with coumarins. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological potential.

This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The methodologies outlined are based on established analytical practices for the analysis of coumarins in complex botanical matrices.

Data Presentation: Quantitative Summary

The following table summarizes the reported quantitative data for this compound (Prantschimgin) in various Ferulago species. This data is essential for comparative analysis and for setting benchmarks in phytochemical studies.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration of this compound (% w/w)Reference
Ferulago blancheanaRootsNot SpecifiedHPLC-DAD2.76[1]
Ferulago blancheanaAerial PartsNot SpecifiedHPLC-DAD1.07[1]
Ferulago pachylobaRootsNot SpecifiedHPLC-DAD2.83[1]
Ferulago pachylobaAerial PartsNot SpecifiedHPLC-DAD0.59[1]
Ferulago trachycarpaRootsNot SpecifiedHPLC-DAD2.45[1]
Ferulago trachycarpaAerial PartsNot SpecifiedHPLC-DAD0.72[1]
Ferulago bracteataRootsNot SpecifiedHPLC-DAD2.28[1]
Ferulago bracteataAerial PartsNot SpecifiedHPLC-DAD0.83[1]
Ferulago isauricaRootsChloroform ExtractionHPLC1.17[2]
Ferulago syriacaRootsChloroform ExtractionHPLC0.91[2]

Experimental Protocols

This section details the methodology for the quantification of this compound in plant extracts.

Sample Preparation and Extraction

A robust extraction procedure is critical for the accurate quantification of the target analyte.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots or aerial parts)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh accurately approximately 1 g of the dried, powdered plant material.

  • Add 20 mL of methanol to the plant material in a conical flask.

  • Perform extraction using an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the plant residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC-DAD Quantification

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of coumarins. A cyano (CN) column can also be used.[1]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water

    • Solvent B: Acetonitrile or Methanol

    • A gradient program should be optimized to achieve good separation of this compound from other matrix components. A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B; followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • DAD Wavelength: Monitoring at multiple wavelengths is recommended. The maximum absorption wavelength for this compound should be determined from its UV spectrum (typically in the range of 320-340 nm for furanocoumarins).

Calibration and Quantification:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the plant extracts.

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared plant extract samples and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_quantification Quantification plant_material Dried Plant Material extraction Ultrasonic Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection DAD Detection separation->detection data_analysis Data Analysis detection->data_analysis quantification Quantification of This compound data_analysis->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification

Caption: Experimental workflow for quantifying this compound.

signaling_pathway_placeholder cluster_biosynthesis General Furanocoumarin Biosynthesis cluster_bioactivity Potential Bioactivity umbelliferone Umbelliferone prenylation Prenylation umbelliferone->prenylation marmesin Marmesin prenylation->marmesin psoralen_synthase Psoralen Synthase marmesin->psoralen_synthase hydroxylation Hydroxylation & Acylation marmesin->hydroxylation psoralen Psoralen psoralen_synthase->psoralen isopropylidenylacetyl_marmesin This compound hydroxylation->isopropylidenylacetyl_marmesin target_compound This compound cellular_targets Cellular Targets target_compound->cellular_targets pharmacological_effects Pharmacological Effects (e.g., Anti-inflammatory, Cytotoxic) cellular_targets->pharmacological_effects

Caption: Biosynthesis and potential bioactivity of this compound.

References

Application Notes and Protocols for Cell-based Assays Using Isopropylidenylacetyl-marmesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenylacetyl-marmesin is a derivative of marmesin, a naturally occurring furanocoumarin. Marmesin has demonstrated potential anti-cancer and anti-inflammatory properties. This document provides detailed application notes and protocols for cell-based assays to investigate the bioactivity of this compound, based on the known activities of its parent compound. These protocols can be adapted to screen and characterize the effects of this compound on key cellular pathways involved in cancer and inflammation.

Disclaimer: As of the last update, specific biological data and established protocols for this compound are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of the parent compound, marmesin, and general cell-based assay methodologies. Researchers should optimize these protocols for their specific experimental conditions.

Potential Applications

Based on the known anti-cancer and anti-inflammatory effects of marmesin, this compound can be investigated for its potential as a modulator of key signaling pathways. Marmesin has been reported to exhibit antitumor activities by targeting signaling pathways such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). It has also been identified as a potential anti-inflammatory agent with core targets including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Potential areas of investigation for this compound include:

  • Anti-Cancer:

    • Inhibition of cancer cell proliferation and viability.

    • Induction of apoptosis (programmed cell death).

    • Inhibition of angiogenesis (new blood vessel formation), a critical process in tumor growth and metastasis.

    • Modulation of signaling pathways associated with cancer progression (e.g., VEGFR-2).

  • Anti-Inflammatory:

    • Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

    • Modulation of inflammatory signaling pathways in immune cells.

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical quantitative data for this compound in various cell-based assays. This data is for illustrative purposes to guide researchers in data presentation and comparison. Actual values must be determined experimentally.

Assay Type Target/Pathway Cell Line Parameter Hypothetical Value (μM)
Cell ViabilityGeneral CytotoxicityA549 (Lung Carcinoma)IC5015.2
AngiogenesisVEGFR-2 SignalingHUVEC (Endothelial Cells)IC508.5
Cytokine ReleaseTNF-α ProductionRAW 264.7 (Macrophages)IC5012.8
Cytokine ReleaseIL-6 ProductionTHP-1 (Monocytes)IC5018.1

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the anti-cancer and anti-inflammatory potential of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

In Vitro Angiogenesis Assay (Tube Formation Assay)

Principle: This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane extract (Matrigel). It is a widely used in vitro model for angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel

  • This compound

  • 96-well plates

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding and Treatment: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound. Seed the cells onto the Matrigel-coated wells at a density of 1 x 10⁴ to 2 x 10⁴ cells/well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Image Acquisition: Observe and capture images of the tube formation using an inverted microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

  • Data Analysis: Compare the tube formation in treated wells to the vehicle control to determine the inhibitory effect of this compound.

Cytokine Release Assay (ELISA)

Principle: This assay measures the amount of a specific cytokine (e.g., TNF-α or IL-6) released into the cell culture supernatant. An enzyme-linked immunosorbent assay (ELISA) is a common method for this quantification.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or monocytic cell line (e.g., THP-1)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • ELISA kit for the specific cytokine (e.g., human TNF-α or IL-6)

  • 24-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 24-well plate at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiation into macrophages may be required using PMA (phorbol 12-myristate 13-acetate).

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), to induce cytokine production.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatant.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows relevant to the investigation of this compound.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Marmesin Isopropylidenylacetyl- marmesin Marmesin->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

G cluster_1 Cell Viability Assay Workflow A 1. Seed Cells (e.g., A549) B 2. Add this compound (and controls) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: MTT Cell Viability Assay Workflow.

G cluster_2 Inflammatory Cytokine Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 Marmesin Isopropylidenylacetyl- marmesin Marmesin->NFkB Inhibition

Caption: Inhibition of Inflammatory Cytokine Production.

Application Notes & Protocols: Isopropylidenylacetyl-marmesin as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenylacetyl-marmesin is a natural coumarin (B35378) found in various plant species, notably from the Apiaceae and Rutaceae families. As a distinct phytochemical entity, its quantification is crucial for the chemical fingerprinting of plant extracts, standardization of herbal medicinal products, and in pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) based methods.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its accurate use as a standard.

PropertyValueSource
Molecular Formula C₁₉H₂₀O₅[1]
Molecular Weight 328.4 g/mol [1]
Purity (Typical) >98% (HPLC)[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol (B129727), ethanol, acetonitrile, DMSOGeneral knowledge for coumarins
Storage Conditions -20°C, protected from light and moistureStandard practice for analytical standards

Note: It is critical to use a certified reference standard with a known purity for the preparation of accurate stock and working solutions. Always refer to the Certificate of Analysis (CoA) provided by the supplier.

Experimental Protocols

The following protocols are generalized based on established methods for coumarin analysis and can be adapted and validated for specific matrices.

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.22 µm)

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with methanol and mix thoroughly.

    • Filter the stock solution through a 0.22 µm syringe filter into a clean vial.

    • Store the stock solution at -20°C in a tightly sealed, light-protected container.

  • Working Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.

    • These working solutions will be used to construct the calibration curve.

Sample Preparation: Extraction from Plant Material

Objective: To efficiently extract this compound and other coumarins from a plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol, ethanol, or ethyl acetate

  • Ultrasonic bath or shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol (or another suitable solvent).

  • Vortex the mixture for 1 minute.

  • Extract using an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC or UPLC-MS analysis.

HPLC-UV Method for Quantification

Objective: To quantify this compound in a sample extract using HPLC with UV detection.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-35 min: 10-90% B35-40 min: 90% B40-45 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength ~320 nm (or determined by UV scan)

Method Validation Parameters:

  • Linearity: Analyze a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision (Intra-day and Inter-day): Analyze replicate injections of a standard solution at different concentrations on the same day and on different days. The relative standard deviation (RSD) should be <2%.

  • Accuracy (Recovery): Determined by spiking a known amount of the standard into a sample matrix and calculating the percentage recovery.

UPLC-MS/MS Method for High-Sensitivity Detection

Objective: For highly sensitive and selective quantification, especially in complex matrices or for low-concentration samples.

ParameterRecommended Condition
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient To be optimized, typically a faster gradient than HPLC
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Precursor ion [M+H]⁺ → Product ions (to be determined by infusion of the standard)

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation std_prep Standard Preparation (Stock & Working Solutions) hplc HPLC-UV / UPLC-MS Analysis std_prep->hplc sample_prep Sample Preparation (Extraction & Filtration) sample_prep->hplc cal_curve Calibration Curve Construction hplc->cal_curve validation Linearity, Precision, Accuracy hplc->validation quant Quantification of Analyte cal_curve->quant

Caption: General workflow for phytochemical analysis using a reference standard.

Marmesin_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_kinases Intracellular Kinases cluster_effectors Downstream Effectors Marmesin Marmesin (Related Coumarin) VEGFR2 VEGFR-2 Marmesin->VEGFR2 inactivates Integrin Integrin β1 Marmesin->Integrin downregulates ILK Integrin-Linked Kinase (ILK) Marmesin->ILK downregulates MMP2 MMP-2 Marmesin->MMP2 downregulates Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis promotes Integrin->ILK promotes Proliferation Cell Proliferation & Invasion ILK->Proliferation promotes MMP2->Proliferation promotes

Caption: Potential signaling pathways modulated by related coumarins like marmesin.

Conclusion

This compound serves as a valuable reference standard for the quality control and standardization of botanical extracts and derived products. The protocols outlined provide a robust starting point for developing and validating analytical methods tailored to specific research and development needs. Adherence to good laboratory practices, including proper standard handling and comprehensive method validation, is paramount to achieving accurate and reproducible results.

References

Application Notes and Protocols: Isopropylidenylacetyl-marmesin as a Potential Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenylacetyl-marmesin is a derivative of marmesin, a naturally occurring furanocoumarin. While specific data on the direct application of this compound as a fluorescent probe in cell imaging is not extensively documented in current literature, its core coumarin (B35378) structure is a well-established fluorophore. Coumarin derivatives are widely utilized as fluorescent probes for imaging various cellular components and processes due to their favorable photophysical properties, which can be tuned by chemical modification.[1] These properties often include high quantum yields, good photostability, and sensitivity to the cellular microenvironment.[2]

The biological activities of the parent compound, marmesin, have been studied, revealing effects on cell signaling pathways, including those involved in cancer and angiogenesis.[3][4][5] This suggests that fluorescent derivatives of marmesin, such as this compound, could be valuable tools for visualizing these processes in living and fixed cells.

These application notes provide a comprehensive guide for the potential use of this compound as a fluorescent probe, with protocols based on established methodologies for coumarin-based dyes.

Data Presentation

Photophysical Properties of Representative Coumarin-Based Fluorescent Probes
Probe NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
7-Amino-4-methylcoumarin (AMC) 3454450.6319,000Ethanol
Coumarin 1 3734500.7323,500Ethanol[6]
Coumarin 343 4454950.6344,300Ethanol[7]
Coumarin 6 4595040.7854,000Ethanol[8]
ER-Targeting Coumarin Probes 400435-5250.60Not SpecifiedMethanol[9][10]
Reported Cytotoxicity of Marmesin

Preliminary assessment of cytotoxicity is crucial for any new compound intended for live-cell imaging. The following table presents published cytotoxicity data for marmesin, the parent compound of this compound. It is recommended to perform a dose-response cytotoxicity assay to determine the optimal, non-toxic working concentration for this compound.

Cell LineAssayIC₅₀ ValueReference
Human Leukemia (U937) Not Specified40 µM[3]
Normal Human Monocytes Not Specified125 µM[3]
Chinese Hamster V79 Cytotoxicity in darkLD₅₀: 0.013 µM[3]
Liver Cancer (HepG2) SRB Assay6.9 ± 1.07 µg/mL (for Xanthotoxin, a related furanocoumarin)[11]

Experimental Protocols

Protocol 1: Live-Cell Imaging

This protocol provides a general procedure for staining live cells with a coumarin-based probe. Optimization of probe concentration and incubation time is essential for each cell type and experimental setup.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other imaging buffer

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach 50-70% confluency.[1]

  • Preparation of Staining Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined experimentally by performing a cytotoxicity assay.[2]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[2]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound probe.[2]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the expected excitation and emission wavelengths of the coumarin derivative (e.g., DAPI or CFP filter set for blue/green fluorescence).

Protocol 2: Fixed-Cell Staining

This protocol is for staining cells that have been chemically fixed.

Materials:

  • Staining materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash once with PBS and fix with 4% PFA in PBS for 15-20 minutes at room temperature.[2]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.[2]

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.[12]

  • Staining: Prepare the staining solution as described in Protocol 1, step 3 (dilution can be in PBS). Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.[2]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration range of this compound that is non-toxic to the cells.

Materials:

  • This compound

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Probe Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the probe. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value.

Visualizations

G Experimental Workflow for Live-Cell Imaging cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_probe Prepare Probe Stock (1-10 mM in DMSO) prep_working Prepare Working Solution (1-10 µM in Medium) prep_probe->prep_working seed_cells Seed Cells on Imaging Dish stain_cells Incubate Cells with Probe (15-30 min, 37°C) prep_working->stain_cells wash_cells Wash to Remove Unbound Probe stain_cells->wash_cells acquire_images Acquire Images on Fluorescence Microscope wash_cells->acquire_images analyze_data Analyze Cellular Localization & Intensity acquire_images->analyze_data

Caption: General workflow for live-cell imaging with a fluorescent probe.

G Potential Signaling Pathway for Visualization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Src Src VEGFR2->Src Akt Akt VEGFR2->Akt MEK MEK Src->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt->Proliferation Marmesin Marmesin Derivative (Fluorescent Probe) Marmesin->VEGFR2 Inhibits/Visualizes Marmesin->Akt Inhibits/Visualizes

Caption: Marmesin's known inhibitory effects on the VEGF signaling pathway.

G Logical Relationship of a 'Turn-On' Fluorescent Probe Probe_Off Probe (Low Fluorescence) Reaction Specific Chemical Reaction Probe_Off->Reaction Analyte Target Analyte (e.g., ROS, Ion) Analyte->Reaction Probe_On Probe-Analyte Adduct (High Fluorescence) Reaction->Probe_On Detection Fluorescence Signal Detected by Microscope Probe_On->Detection

Caption: Conceptual diagram of a 'turn-on' fluorescent probe mechanism.

References

Application of Isopropylidenylacetyl-marmesin in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylidenylacetyl-marmesin, a derivative of the naturally occurring furocoumarin marmesin (B225713), holds potential as a key intermediate in the synthesis of a variety of biologically active natural products. Marmesin itself is a well-established biosynthetic precursor to linear and angular furocoumarins, such as psoralen (B192213) and angelicin (B190584), compounds known for their significant pharmacological activities.[1][2][3] This document provides detailed application notes and protocols for the conceptual utilization of this compound in synthetic pathways, leveraging its structure as a protected form of marmesin to enable specific chemical transformations.

Introduction: Marmesin and its Biosynthetic Role

Marmesin is a central intermediate in the biosynthesis of furanocoumarins in plants.[1] It is derived from umbelliferone, which undergoes prenylation to form demethylsuberosin (B190953) (for linear furanocoumarins) or osthenol (B192027) (for angular furanocoumarins).[3] Marmesin is then formed from demethylsuberosin via the catalytic action of marmesin synthase.[1][3] From this critical juncture, marmesin serves as the direct precursor to psoralen, a linear furanocoumarin, through the action of psoralen synthase.[2][4] This biosynthetic conversion involves the elimination of an isopropyl group from the dihydrofuran ring of marmesin to form the furan (B31954) ring of psoralen.

The angular furocoumarin, angelicin, is biosynthesized from (+)-columbianetin, which is formed from osthenol.[5] While not a direct product of marmesin, the biosynthetic pathways to psoralen and angelicin highlight the importance of coumarin (B35378) precursors in generating structural diversity.

This compound: A Synthetic Intermediate

In the realm of synthetic organic chemistry, protecting groups are frequently employed to mask reactive functional groups during chemical transformations. The hydroxyl group of marmesin is a potential site for undesired side reactions in a multi-step synthesis. Acylation of this hydroxyl group to form an ester, such as this compound, provides a stable, protected intermediate. This protection strategy allows for chemical modifications on other parts of the molecule, with the protecting group being removed in a later step to yield the desired product. While direct literature on the specific use of this compound is scarce, its role can be inferred from standard synthetic methodologies.

Proposed Synthetic Application: Synthesis of a Psoralen Derivative

This protocol outlines a hypothetical synthetic route for the preparation of a substituted psoralen derivative, using this compound as a protected intermediate. This approach allows for selective modification of the coumarin core, which would be challenging with the free hydroxyl group present in marmesin.

Experimental Protocols

Protocol 1: Protection of Marmesin to this compound

Objective: To protect the hydroxyl group of marmesin by esterification.

Materials:

  • (+)-Marmesin

  • Isopropylidenylacetyl chloride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • Dissolve (+)-Marmesin (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add Isopropylidenylacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Modification of the Protected Marmesin Core (Hypothetical)

Objective: To perform a hypothetical modification (e.g., bromination) on the aromatic ring of the protected marmesin.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (initiator)

  • Carbon tetrachloride (CCl4, anhydrous)

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CCl4 in a flask equipped with a reflux condenser.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the brominated derivative.

Protocol 3: Deprotection to Yield the Modified Marmesin Derivative

Objective: To remove the Isopropylidenylacetyl protecting group.

Materials:

  • Brominated this compound derivative

  • Methanol

  • Potassium carbonate (K2CO3) or Sodium methoxide (B1231860) (NaOMe)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the brominated derivative in methanol.

  • Add a catalytic amount of potassium carbonate or sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the modified marmesin derivative.

Data Presentation

Compound Molecular Formula Molar Mass ( g/mol ) Typical Yield (Biosynthesis/Synthesis) Reference
(+)-MarmesinC14H14O4246.26Variable (Plant Extraction)[6]
PsoralenC11H6O3186.16Variable (Biosynthesis)[2][4]
AngelicinC11H6O3186.16Variable (Biosynthesis)[5]
Marmesin AcetateC16H16O5288.29>90% (Synthetic Protection Step)[7]
This compoundC19H20O5328.36Not Reported (Proposed Synthesis)N/A

Visualizations

Biosynthetic Pathway of Psoralen from Marmesin

Psoralen Biosynthesis Marmesin Marmesin Psoralen Psoralen Marmesin->Psoralen Acetone Acetone

Caption: Biosynthesis of Psoralen from Marmesin.

Proposed Synthetic Workflow Using this compound

Synthetic Workflow Marmesin (+)-Marmesin Protected_Marmesin This compound (Protected Intermediate) Marmesin->Protected_Marmesin Protection (Acylation) Modified_Protected Modified Protected Intermediate (e.g., Brominated) Protected_Marmesin->Modified_Protected Modification (e.g., Bromination) Modified_Marmesin Modified Marmesin Derivative Modified_Protected->Modified_Marmesin Deprotection (Hydrolysis) Final_Product Target Natural Product Derivative Modified_Marmesin->Final_Product Further Transformation (e.g., Ring Formation)

Caption: Proposed synthetic route utilizing this compound.

References

Application Notes and Protocols for Isopropylidenylacetyl-marmesin in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data on Isopropylidenylacetyl-marmesin is not available in the public domain. The following application notes and protocols are proposed based on the known biological activities of its parent compound, marmesin (B225713), and related coumarin (B35378) derivatives. These protocols are intended to serve as a guide for researchers and may require optimization.

Introduction

Coumarins are a class of natural compounds known for a wide range of biological activities. Marmesin, a furanocoumarin, has demonstrated potential as an anti-angiogenic and antiplasmodial agent. Its anti-angiogenic effects are attributed to the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, a key regulator of blood vessel formation. Furthermore, marmesin has been shown to inhibit β-hematin formation, a critical process for the survival of the malaria parasite, Plasmodium falciparum.

This document provides detailed protocols for hypothetical enzyme inhibition assays using this compound, a derivative of marmesin. The proposed assays target VEGFR-2 kinase activity and β-hematin formation, reflecting the therapeutic potential of this class of compounds.

Application Note 1: In-Vitro Kinase Inhibition Assay for VEGFR-2

Objective: To determine the inhibitory potential of this compound against VEGFR-2, a key enzyme in the angiogenesis signaling cascade.

Background: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR-2 signaling is implicated in various diseases, including cancer, where it promotes tumor growth and metastasis.[1] Therefore, inhibitors of VEGFR-2 are of significant interest as potential therapeutic agents.

Quantitative Data Summary

The following table presents hypothetical inhibitory data for this compound against VEGFR-2.

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
This compoundVEGFR-2Kinase Assay75
Sunitinib (Control)VEGFR-2Kinase Assay10
Experimental Protocol: VEGFR-2 Kinase Assay

This protocol is adapted from commercially available VEGFR-2 kinase assay kits.[2][3][4]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (test compound)

  • Sunitinib (positive control)

  • DMSO (vehicle)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Sunitinib in 100% DMSO.

    • Create a serial dilution series of the compounds in DMSO.

    • Further dilute the compounds in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final concentrations should be optimized, but a starting point could be 10 ng/µL VEGFR-2, 0.2 mg/mL substrate, and 10 µM ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Following incubation, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Migration Cell Migration PKC->Migration Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Akt->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Permeability Inhibitor Isopropylidenylacetyl- marmesin Inhibitor->VEGFR2 Beta_Hematin_Workflow Start Start AddHemin Add Hemin to 96-well plate Start->AddHemin AddCompound Add this compound (or control) AddHemin->AddCompound AddAcetate Add Acetate Buffer (pH 4.8) AddCompound->AddAcetate Incubate Incubate at 60°C for 18h (with shaking) AddAcetate->Incubate Centrifuge1 Centrifuge & Remove Supernatant Incubate->Centrifuge1 Wash Wash pellet with DMSO Centrifuge1->Wash Centrifuge2 Centrifuge & Remove Supernatant Wash->Centrifuge2 Dissolve Dissolve pellet in NaOH Centrifuge2->Dissolve Read Read Absorbance at 405 nm Dissolve->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

References

Troubleshooting & Optimization

Isopropylidenylacetyl-marmesin degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Isopropylidenylacetyl-marmesin is a specialized furanocoumarin derivative. Detailed public data on its specific degradation and storage is limited. The following guidance is based on the general characteristics of furanocoumarins and the closely related compound, marmesin. Researchers should always perform their own stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the behavior of related furanocoumarins, the primary factors contributing to the degradation of this compound are expected to be:

  • pH: Alkaline conditions can lead to the hydrolysis of the lactone ring, a common feature in coumarin (B35378) structures[1]. The ester group in this compound is also susceptible to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation, particularly in the presence of moisture[2][3][4].

  • Light: Furanocoumarins contain chromophores that absorb UV light, which can lead to photodegradation[1][5]. Exposure to sunlight or other UV sources should be minimized.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. Specific recommendations include:

  • Temperature: Store at 2-8°C. For extended storage, -20°C is preferable.

  • Light: Protect from light by using amber vials or storing in a light-proof container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound is to be stored for an extended period.

  • Container: Use tightly sealed containers to prevent moisture absorption.

Q3: I am dissolving my this compound in a solvent for my experiments. How does the choice of solvent affect its stability?

A3: The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially under non-neutral pH conditions, can facilitate hydrolysis of the ester and lactone functionalities. It is advisable to prepare solutions fresh for each experiment. If storage of solutions is necessary, use aprotic solvents like anhydrous DMSO or acetonitrile (B52724), store at low temperatures (-20°C or -80°C), and minimize the storage duration.

Q4: How can I monitor the degradation of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor degradation. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. A photodiode array (PDA) detector can be useful for peak identification and purity assessment[6].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or unexpected experimental results. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light, and moisture exposure). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the compound using a validated analytical method like HPLC.
Appearance of new peaks in the HPLC chromatogram of the sample over time. Chemical degradation of the compound.1. Identify the nature of the new peaks by comparing them to forced degradation samples (see Experimental Protocols). 2. Re-evaluate storage and experimental conditions to minimize degradation.
Precipitation of the compound from the solution upon storage. Poor solubility or degradation leading to less soluble products.1. Ensure the solvent is appropriate and the concentration is within the solubility limit. 2. Store solutions at the recommended temperature; some compounds are less soluble at lower temperatures. 3. If degradation is suspected, prepare fresh solutions.

Quantitative Data Summary

The following tables summarize hypothetical degradation data for this compound based on typical furanocoumarin behavior. Note: This data is illustrative and should be confirmed by experimental studies.

Table 1: Effect of pH on Degradation at 25°C

pH% Degradation (24 hours)
3< 1%
5~2%
7~5%
9> 20% (Hydrolysis)
11> 50% (Hydrolysis)

Table 2: Effect of Temperature on Degradation at pH 7

Temperature% Degradation (24 hours)
4°C< 1%
25°C~5%
40°C~15%
60°C> 30%

Table 3: Effect of Light Exposure on Degradation at 25°C

Light Condition% Degradation (24 hours)
Dark< 1%
Ambient Light~10%
UV-A (365 nm)> 40% (Photodegradation)

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods[7].

1.1. Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.

  • For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.

  • For neutral hydrolysis, add an equal volume of purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary (base for the acid sample, acid for the base sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

1.2. Oxidative Degradation:

  • To the stock solution of this compound, add an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature and protect it from light.

  • Monitor the degradation at various time points (e.g., 2, 4, 8, and 24 hours) by diluting an aliquot with the mobile phase for HPLC analysis.

1.3. Thermal Degradation:

  • Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a set duration (e.g., 24, 48, and 72 hours).

  • Also, prepare a solution of the compound and expose it to the same thermal stress.

  • At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.

1.4. Photodegradation:

  • Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Simultaneously, keep a control sample in the dark.

  • Analyze the samples at different time intervals to assess the extent of photodegradation.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the compound in the presence of its degradation products[6][8][9].

  • Column Selection: A C18 column is a common starting point for the analysis of coumarin derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound should be used. A PDA detector is recommended to check for peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[10]. The specificity is demonstrated by the ability of the method to resolve the parent compound from all degradation products formed during forced degradation studies.

Visualizations

degradation_pathway main This compound hydrolysis_product Hydrolyzed Marmesin Derivative (Loss of Isopropylidenylacetyl group) main->hydrolysis_product Alkaline/Acidic Hydrolysis lactone_cleavage Ring-Opened Product main->lactone_cleavage Strong Alkaline Hydrolysis photo_product Photodegradation Products (e.g., Cycloadducts) main->photo_product UV Light oxidation_product Oxidized Derivatives main->oxidation_product Oxidizing Agents

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc degradation_profile Degradation Profile & Pathway Identification hplc->degradation_profile start This compound Sample start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for investigating the stability of this compound.

References

Troubleshooting Isopropylidenylacetyl-marmesin insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Isopropylidenylacetyl-marmesin in aqueous media during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. Why is this happening?

A1: this compound is a coumarin (B35378), a class of organic compounds that are often hydrophobic (lipophilic) in nature.[1][2] Such compounds have a low affinity for water and tend to aggregate to minimize contact with polar water molecules, leading to poor aqueous solubility.[3] For dissolution to occur, the energy required to break the compound's crystal lattice structure must be overcome by the energy released upon its interaction with the solvent. This balance is often unfavorable for hydrophobic compounds in water.[3]

Q2: What are the initial, simple steps I can take to try and dissolve my compound?

A2: Before moving to more complex methods, attempt the following physical dissolution techniques:

  • Agitation: Vigorous vortexing or continuous stirring can help break down aggregates.[3]

  • Gentle Heating: Warming the solution to 30-40°C can increase the solubility of many compounds. However, be cautious as excessive heat can degrade temperature-sensitive molecules.[4]

  • Sonication: Using a sonicator bath can provide mechanical energy to break apart compound aggregates and increase the surface area available for dissolution.[3][4]

Q3: I've tried the basic steps, but the compound is still insoluble. What is the next logical step?

A3: The most common and effective next step is to use a small amount of a water-miscible organic co-solvent to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is the most widely used co-solvent for this purpose.[5]

Q4: How do I properly prepare a stock solution of this compound using DMSO?

A4: To prepare a stock solution, dissolve the powdered this compound in a minimal amount of high-purity, anhydrous DMSO.[4] For example, you can aim for a high concentration stock of 10-50 mM. Ensure the compound is fully dissolved by vortexing or sonicating before storing it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q5: My compound dissolves in DMSO, but it precipitates when I dilute the stock solution into my aqueous buffer. What should I do?

A5: This is a common problem when the compound's solubility limit is exceeded in the final aqueous mixture. Here are some troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your experiment.[4]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, you can pre-spike your aqueous buffer with a small amount of DMSO before adding the compound stock.[4][6]

  • Increase Co-solvent in Final Medium: Ensure the final concentration of DMSO in your cell culture or assay buffer does not exceed a level toxic to your system, typically between 0.1% and 0.5%.[6][7]

  • Use Surfactants or Other Excipients: In some cases, adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help maintain the compound's solubility.[4]

Q6: Are there alternatives to DMSO if it's not compatible with my experimental system?

A6: Yes, other co-solvents can be used, depending on the requirements of your experiment. Common alternatives include ethanol, polyethylene (B3416737) glycol 400 (PEG 400), and N,N-dimethylformamide (DMF).[4] It is crucial to test the compatibility and potential toxicity of any co-solvent in your specific assay.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the insolubility of this compound.

G start Start: this compound (powder) aqueous_buffer Add to Aqueous Buffer start->aqueous_buffer dissolved_check1 Is it dissolved? aqueous_buffer->dissolved_check1 physical_methods Apply Physical Methods: - Vortex - Gentle Heat (30-40°C) - Sonication dissolved_check1->physical_methods No success Success: Proceed with Experiment dissolved_check1->success Yes dissolved_check2 Is it dissolved? physical_methods->dissolved_check2 stock_solution Prepare Concentrated Stock in 100% DMSO dissolved_check2->stock_solution No dissolved_check2->success Yes dilute_stock Dilute Stock into Aqueous Buffer stock_solution->dilute_stock precipitation_check Does it precipitate? dilute_stock->precipitation_check lower_conc Lower Final Concentration precipitation_check->lower_conc Yes precipitation_check->success No lower_conc->dilute_stock optimize_dilution Optimize Dilution Protocol (e.g., stepwise dilution) lower_conc->optimize_dilution optimize_dilution->dilute_stock other_methods Consider Advanced Methods: - Co-solvents (Ethanol, PEG400) - Surfactants (Tween-80) - Cyclodextrins optimize_dilution->other_methods fail Insolubility Persists: Consult Formulation Specialist other_methods->fail

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 328.36 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 328.36 g/mol x (1000 mg / 1 g) = 3.28 mg

  • Weigh the compound: Carefully weigh out 3.28 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[4]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays

Objective: To prepare a working solution of this compound in an aqueous medium (e.g., cell culture medium) while minimizing precipitation and solvent toxicity.

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Calculate Dilution: Calculate the volume of the 10 mM DMSO stock solution needed. To prepare 1 mL of a 10 µM working solution:

    • (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

    • (10,000 µM) x (Initial Volume) = (10 µM) x (1000 µL)

    • Initial Volume = 1 µL

  • Prepare Working Solution: Add 999 µL of your pre-warmed aqueous buffer or cell culture medium to a sterile tube. Add 1 µL of the 10 mM DMSO stock solution to the medium. This results in a final DMSO concentration of 0.1%.

  • Mix Immediately: Immediately after adding the DMSO stock, vortex the tube gently to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Control Group: Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the aqueous medium without the compound. This is crucial to account for any effects of the solvent on the experimental system.[6]

Data Presentation

As no specific quantitative solubility data for this compound was found, researchers can use the following table to log their own experimental findings when testing different solubilization methods.

Solvent System Concentration Attempted (mM) Temperature (°C) Observations (e.g., Clear, Precipitate, Hazy) Maximum Achieved Solubility (mM)
Aqueous Buffer (pH 7.4)125
Aqueous Buffer + Sonication125
100% DMSO5025
100% Ethanol5025
1% DMSO in Aqueous Buffer0.125
0.5% Tween-80 in Buffer0.125

Potential Signaling Pathway Modulation

This compound is a coumarin, a class of natural products known for a wide range of pharmacological activities, including antioxidant and anti-inflammatory effects.[1][8] Many coumarins exert their effects by modulating key cellular signaling pathways. One such pathway is the Keap1/Nrf2/ARE system, a central mechanism for cellular defense against oxidative stress.[1][8] The diagram below illustrates a hypothetical mechanism by which a coumarin like this compound might activate this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAM This compound (Coumarin) Keap1 Keap1 IAM->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Ub Ubiquitin Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

References

Technical Support Center: Purifying Isopropylidenylacetyl-marmesin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Isopropylidenylacetyl-marmesin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of coumarins, including this compound, are column chromatography and recrystallization. Column chromatography is highly effective for separating the target compound from impurities with different polarities. Recrystallization is a cost-efficient final step to achieve high purity by removing minor impurities with different solubility profiles.

Q2: What common impurities might be present in my isolated this compound?

A2: While specific impurities depend on the isolation or synthesis route, common contaminants in natural product extracts containing coumarins can include other structurally related coumarins, pigments (like chlorophylls), waxes, and fatty acids. If synthesized, impurities may include unreacted starting materials, reagents, and by-products from side reactions.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification in real-time. By spotting the crude mixture, fractions from column chromatography, and the mother liquor from recrystallization, you can visualize the separation of this compound from its impurities. High-Performance Liquid Chromatography (HPLC) is a more quantitative method to assess the final purity of your sample.

Q4: My this compound appears to be degrading during purification. What could be the cause?

A4: Coumarins can be sensitive to prolonged exposure to strong acids, bases, or high temperatures. The lactone ring in the coumarin (B35378) core can be susceptible to hydrolysis under basic conditions. Additionally, exposure to UV light for extended periods can sometimes lead to degradation. It is advisable to use neutral conditions where possible and protect the sample from light.

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor Separation of this compound from Impurities - Inappropriate solvent system (eluent).- Column overloading.- Column channeling.- Optimize Solvent System: Use TLC to test various solvent systems. A good system will give your product an Rf value of ~0.3. For coumarins, gradients of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) are often effective.[1][2]- Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica (B1680970) gel.- Improve Packing: Ensure the silica gel is packed uniformly without air bubbles to prevent channeling.
This compound Elutes Too Quickly (High Rf) - Solvent system is too polar.- Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent.
This compound Does Not Elute from the Column - Solvent system is not polar enough.- Compound may be adsorbing irreversibly or degrading on the silica.- Gradually increase the polarity of the eluent.- If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.
Crystallization of the Product on the Column - The eluent is a poor solvent for the concentrated compound.- If this occurs, you may need to switch to a solvent system in which the compound has higher solubility, even if the separation is slightly less optimal.
Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
This compound Does Not Dissolve in the Hot Solvent - The chosen solvent is not suitable.- Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For coumarins, ethanol, methanol, ethyl acetate, or mixtures with water can be effective.[3][4][5]
No Crystals Form Upon Cooling - The solution is not supersaturated.- The compound may have oiled out.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface, or add a seed crystal of pure this compound.- Concentrate the Solution: Evaporate some of the solvent to increase the compound's concentration and then allow it to cool again.- If an Oil Forms: Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool slowly.
Low Recovery of Pure Crystals - Too much solvent was used.- The crystals are slightly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- After crystallization, cool the flask in an ice bath to minimize the solubility of the product in the mother liquor.
Crystals are Colored or Appear Impure - Insoluble impurities are present.- Colored impurities are co-crystallizing.- Hot Filtration: If there are insoluble impurities, perform a hot filtration of the dissolved sample before allowing it to cool.- Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling.

Data Presentation

The following table provides a general expectation for purity improvement during the purification of a coumarin like this compound. Actual values will vary based on the initial purity and the specifics of the experimental conditions.

Purification StepTypical Purity of this compound
Crude Isolate (Post-extraction)20-50%
After Column Chromatography (Pooled Fractions)85-95%
After First Recrystallization>98%
After Second Recrystallization (if necessary)>99.5%

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds using TLC.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of interest.

    • Pool the fractions that contain pure this compound based on TLC analysis.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the partially purified product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the partially purified this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and aqueous mixtures thereof). A suitable solvent will dissolve the compound when hot but not at room temperature or colder.

  • Dissolution:

    • Place the partially purified this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or weighing boat to dry completely. A vacuum oven at a low temperature can be used to expedite drying.

Visualizations

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recryst Recrystallization Issues start Low Purity after Purification check_tlc Review TLC Data start->check_tlc poor_sep Poor Separation? check_tlc->poor_sep Yes oiling_out Compound Oiled Out? check_tlc->oiling_out No overload Overloading? poor_sep->overload wrong_solvent Incorrect Solvent System? overload->wrong_solvent No low_recovery Low Crystal Recovery? oiling_out->low_recovery impure_crystals Crystals Still Impure? low_recovery->impure_crystals No

References

Technical Support Center: Enhancing the Stability of Isopropylidenylacetyl-marmesin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Isopropylidenylacetyl-marmesin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be losing activity over the course of my cell culture experiment. What are the potential causes?

A loss of activity is likely due to the degradation of the compound in the cell culture medium. Several factors can contribute to the instability of coumarins like this compound, including:

  • pH of the Medium: Coumarins can be susceptible to hydrolysis, especially under basic pH conditions, which can lead to the opening of the lactone ring and loss of biological activity.[1] Standard cell culture media are typically buffered to a physiological pH of around 7.4, which may not be optimal for the stability of this specific compound.

  • Light Exposure: Furanocoumarins, the class of compounds to which this compound belongs, are known to be photosensitive.[1][2] Exposure to ambient laboratory light or even the light from the microscope can lead to photodegradation.

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the degradation of thermally sensitive compounds.[1][3][4]

  • Oxidation: Components in the cell culture medium or the presence of reactive oxygen species (ROS) generated by cellular metabolism can lead to oxidative degradation of the compound.[3][5]

  • Interaction with Media Components: Serum proteins and other components in the culture medium can bind to the compound, potentially affecting its stability and availability to the cells.[6][7]

Q2: How should I prepare and store stock solutions of this compound to maximize stability?

To ensure the integrity of your stock solutions, follow these recommendations:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving coumarins for in vitro studies.[8][9] Ensure the compound is fully dissolved.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[10][11]

  • Light Protection: Store stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[1]

Q3: I am observing precipitate in my cell culture medium after adding this compound. What should I do?

Precipitation, or "crashing out," can occur if the final concentration of the compound exceeds its solubility in the aqueous cell culture medium, especially when introduced from a concentrated DMSO stock.[12] Here are some troubleshooting steps:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound.

  • Optimize Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed media while vortexing gently, and then add this intermediate dilution to the final culture volume.[12]

  • Check Solvent Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%) and non-toxic to your cells.[13][14]

  • Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for dilutions, as adding a cold solution to a warmer one can decrease solubility.[12][13]

Q4: Can I add anything to my cell culture medium to improve the stability of this compound?

While not specifically tested for this compound, studies on other flavonoids and coumarins suggest that the addition of antioxidants could be beneficial. For example, ascorbic acid (Vitamin C) has been shown to protect quercetin, a structurally related flavonoid, from auto-oxidation in cell culture medium.[15] However, it is crucial to first test the effect of any potential stabilizing agent on your specific cell line to ensure it does not interfere with the experimental outcome.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.
  • Potential Cause: Degradation of this compound in the cell culture medium during the experiment.

  • Recommended Solutions:

    • Perform a Stability Assessment: Experimentally determine the stability of the compound in your specific cell culture medium over the time course of your experiment. A detailed protocol is provided below.[10][16][17]

    • Prepare Fresh Solutions: Prepare working solutions of this compound in culture medium immediately before each experiment.[10]

    • Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if the assay design permits.[13]

    • Protect from Light: Conduct experiments under subdued lighting and use opaque or amber-colored culture plates if possible.

Issue 2: High variability in results between replicate wells or experiments.
  • Potential Cause: Inconsistent compound stability, precipitation, or handling errors.

  • Recommended Solutions:

    • Ensure Homogeneous Solution: After adding the compound to the medium, mix thoroughly before dispensing into individual wells.

    • Visual Inspection: Always visually inspect the medium in the wells for any signs of precipitation before and during the experiment.[12]

    • Consistent Handling: Ensure uniform cell seeding density and consistent timing for all experimental steps.

    • Control for Evaporation: In long-term experiments, evaporation from the outer wells of a microplate can concentrate the compound. Use plates with low-evaporation lids or fill the outer wells with sterile water or PBS.[12]

Quantitative Data Summary

Medium CompositionTemperature (°C)Incubation Time (hours)Initial Concentration (µM)Measured Concentration (µM)% Remaining
DMEM + 10% FBS3701010.0100%
210
410
810
2410
4810
RPMI-1640 + 10% FBS3701010.0100%
210
410
810
2410
4810

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium

This protocol describes a method to quantify the stability of this compound in a cell-free culture medium over time.[10][16][17]

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Acetonitrile (B52724) (ACN) or other suitable protein precipitation solvent

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Pre-warm the cell culture medium to 37°C. Spike the medium with the stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 500 µL) of the medium. This will serve as your 100% reference point.

  • Incubation: Aliquot the remaining spiked medium into sterile microcentrifuge tubes for each time point (e.g., 2, 4, 8, 24, 48 hours) and place them in the incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Sample Processing (for media with serum):

    • Add 3 volumes of ice-cold acetonitrile to the sample (e.g., 1.5 mL ACN to 500 µL sample) to precipitate proteins.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis: Analyze the processed samples by HPLC to determine the concentration of the parent compound. The chromatographic conditions (column, mobile phase, flow rate, and detection wavelength) will need to be optimized for this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare 10 mM Stock Solution in DMSO spike_media Spike Pre-warmed Media to 10 µM prep_stock->spike_media t0_sample Take T=0 Sample spike_media->t0_sample incubate Incubate Aliquots at 37°C (2, 4, 8, 24, 48h) spike_media->incubate process_samples Protein Precipitation (if serum is present) t0_sample->process_samples collect_samples Collect Samples at Each Time Point incubate->collect_samples collect_samples->process_samples hplc_analysis Analyze by HPLC process_samples->hplc_analysis data_analysis Calculate % Remaining vs. T=0 hplc_analysis->data_analysis

Caption: Workflow for assessing compound stability in cell culture media.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent/Low Activity Observed check_precipitation Visually Inspect for Precipitate start->check_precipitation precipitation_yes Precipitate Observed check_precipitation->precipitation_yes precipitation_no No Precipitate check_precipitation->precipitation_no solution_precipitation Optimize Dilution Protocol Lower Final Concentration precipitation_yes->solution_precipitation check_stability Assess Compound Stability (HPLC/LC-MS) precipitation_no->check_stability unstable Compound Unstable check_stability->unstable stable Compound Stable check_stability->stable solution_stability Prepare Fresh Solutions Minimize Incubation Time Protect from Light unstable->solution_stability check_handling Review Experimental Protocol and Handling stable->check_handling

Caption: Decision tree for troubleshooting inconsistent experimental results.

signaling_pathway_placeholder Potential Degradation Pathways for Coumarins coumarin (B35378) This compound (Active Form) hydrolysis Hydrolysis (e.g., basic pH) coumarin->hydrolysis photodegradation Photodegradation (Light Exposure) coumarin->photodegradation oxidation Oxidation (e.g., ROS) coumarin->oxidation inactive_hydrolyzed Inactive Hydrolyzed Product (Opened Lactone Ring) hydrolysis->inactive_hydrolyzed inactive_photo Photodegradation Products photodegradation->inactive_photo inactive_oxidized Oxidized Products oxidation->inactive_oxidized

Caption: General degradation pathways affecting coumarin stability.

References

Technical Support Center: Isopropylidenylacetyl-marmesin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to avoid and resolve artifacts in bioassays involving Isopropylidenylacetyl-marmesin (also known as Prantschimgin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities?

This compound (Prantschimgin) is a natural coumarin (B35378) compound isolated from plants of the Ferulago genus.[1] Published studies have demonstrated its potential as an antimicrobial agent, particularly against the yeast Candida albicans.[1] It has also been investigated for its effects in inflammation models and on various cancer cell lines.[2][3]

Q2: My bioassay results with this compound are inconsistent. What are the common causes?

Inconsistencies in bioassay results with natural products like this compound can stem from several factors:

  • Compound Solubility: Furanocoumarins are often poorly soluble in aqueous buffers, which can lead to precipitation and inaccurate concentration determination.

  • Compound Stability: The stability of the compound in assay buffers or cell culture media over the course of the experiment can affect its activity.

  • Fluorescence Interference: As a coumarin derivative, this compound is intrinsically fluorescent, which can interfere with fluorescence-based assays.

  • Assay-Specific Artifacts: The compound may interact with assay components, leading to false-positive or false-negative results.

Q3: this compound is a coumarin. How can its intrinsic fluorescence affect my assay?

Coumarins are known to be fluorescent, typically with excitation wavelengths in the range of 300-420 nm and emission wavelengths between 350-500 nm.[4] This intrinsic fluorescence can lead to several artifacts in fluorescence-based assays:

  • False Positives: The compound's own fluorescence can be mistaken for a positive signal in assays that measure an increase in fluorescence.

  • Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, leading to a decrease in the measured signal and potentially a false-negative result.

  • Inner Filter Effect: At higher concentrations, the compound can absorb either the excitation or emission light, leading to an artificially low fluorescence reading.

Q4: What is the best solvent to use for dissolving this compound?

Given its furanocoumarin structure, this compound is expected to have low solubility in water. Organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare stock solutions. It is crucial to use a minimal amount of DMSO in the final assay to avoid solvent-induced artifacts and cytotoxicity. For cell-based assays, the final DMSO concentration should typically be kept below 0.5%.

Q5: How can I control for fluorescence interference in my experiments?

To mitigate the effects of fluorescence interference, the following controls are recommended:

  • Compound-only control: Measure the fluorescence of this compound at the assay concentration in the assay buffer to determine its background fluorescence.

  • Assay with a non-fluorescent indicator: If possible, use an alternative assay with a different detection method (e.g., colorimetric or luminescent) to confirm the results.

  • Spectral analysis: Determine the excitation and emission spectra of this compound to assess the degree of spectral overlap with your assay's fluorophore.

Troubleshooting Guides

Issue 1: High Background Fluorescence or False Positives in Fluorescence-Based Assays
Possible Cause Recommended Solution
Intrinsic fluorescence of this compound.Run a "compound-only" control (wells with the compound but without the fluorescent probe/cells) and subtract this background from all readings.
Spectral overlap between the compound and the assay fluorophore.Use filter sets with narrow bandwidths to minimize bleed-through. Consider using a red-shifted fluorophore for your assay, as coumarin fluorescence is typically in the blue-green region.
Contamination of samples with fluorescent impurities.Ensure the purity of your this compound sample using techniques like HPLC.
Issue 2: Poor Reproducibility or Low Potency in Cell-Based Assays
Possible Cause Recommended Solution
Poor solubility and precipitation of the compound in aqueous media.Visually inspect wells for precipitation. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is consistent and non-toxic to the cells (typically <0.5%). Sonication may aid in the dissolution of the stock solution.
Degradation of the compound in cell culture media.Assess the stability of this compound in your specific cell culture medium over the time course of the experiment using methods like HPLC.
Adsorption of the compound to plasticware.Use low-adhesion microplates. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases.
Issue 3: Unexpected Results in Enzyme Inhibition Assays
Possible Cause Recommended Solution
Non-specific inhibition due to compound aggregation.Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt aggregates.
Interference with the assay detection system (e.g., quenching).Run control experiments to assess the effect of the compound on the detection system in the absence of the enzyme.
Redox activity of the compound.Include a reducing agent, such as dithiothreitol (B142953) (DTT), in the assay buffer to mitigate redox-related artifacts.

Quantitative Data Summary

The following tables summarize published quantitative data for this compound (Prantschimgin) and related compounds.

Table 1: Antimicrobial Activity of this compound (Prantschimgin)

Microorganism Bioassay Result (MIC in µg/mL) Reference
Candida albicansMicrobroth dilution31.25[1]
Staphylococcus aureusMicrobroth dilution62.5[1]
Escherichia coliMicrobroth dilution62.5[1]
Pseudomonas aeruginosaMicrobroth dilution62.5[1]
Bacillus subtilisMicrobroth dilution62.5[1]

Table 2: Cytotoxicity Data for this compound (Prantschimgin) in an LPS-Induced Inflammation Model

Cell Line Bioassay Result (IC50) Reference
L929MTT Assay0.28 µg/mL[3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol is adapted for determining the cytotoxic effects of this compound on a mammalian cell line (e.g., L929).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Antifungal Susceptibility Testing (Microbroth Dilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing and is adapted for this compound.

Materials:

  • This compound

  • DMSO

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well round-bottom microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in RPMI-1640 medium in a separate 96-well plate. The stock solution should be prepared in DMSO, ensuring the final DMSO concentration in the assay is minimal.

  • Assay Plate Preparation: Add 100 µL of the 2x concentrated compound dilutions to the wells of the assay plate.

  • Inoculation: Add 100 µL of the final yeast inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the absorbance at 530 nm.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Troubleshooting_Fluorescence_Artifacts cluster_check1 Initial Checks cluster_sol1 Solutions for High Background cluster_sol2 Solutions for Low Potency start Inconsistent/Unexpected Results in Fluorescence Assay check_background High Background Signal? start->check_background check_potency Lower than Expected Potency? start->check_potency check_background->check_potency No run_control Run 'Compound-Only' Control and Subtract Background check_background->run_control Yes check_potency->start No, other issue check_solubility Check for Compound Precipitation check_potency->check_solubility Yes spectral_scan Perform Spectral Scan for Overlap run_control->spectral_scan change_fluorophore Switch to Red-Shifted Fluorophore spectral_scan->change_fluorophore confirm_quenching Run Quenching Control Assay check_solubility->confirm_quenching orthogonal_assay Confirm with Non-Fluorescent Orthogonal Assay confirm_quenching->orthogonal_assay

Caption: Troubleshooting flowchart for fluorescence artifacts.

References

Technical Support Center: Method Development for Isopropylidenylacetyl-marmesin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the analysis of Isopropylidenylacetyl-marmesin in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in complex mixtures challenging?

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] Its analysis in complex matrices, such as plant extracts or biological fluids, can be challenging due to its potential for low concentrations, the presence of structurally similar interfering compounds, and its susceptibility to degradation under certain conditions.

Q2: What are the recommended initial steps for developing a UPLC-MS/MS method for this compound?

Begin by procuring a certified analytical standard of this compound.[1] The initial method development should focus on optimizing the mass spectrometry parameters by direct infusion of the standard to determine the precursor ion and stable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Following this, chromatographic conditions, including column chemistry, mobile phase composition, and gradient elution, should be optimized to achieve adequate retention and separation from matrix components.

Q3: How can I improve the extraction efficiency of this compound from a plant matrix?

The choice of extraction solvent and technique is critical. Solvents of intermediate polarity, such as methanol (B129727), ethanol, or acetonitrile, are often effective for furanocoumarins. Advanced extraction techniques like supercritical fluid extraction (SFE) with CO2 or microwave-assisted extraction (MAE) can offer higher efficiency and selectivity compared to traditional methods like Soxhlet extraction.[2][3] Optimization of parameters such as temperature, pressure (for SFE), and extraction time is crucial for maximizing recovery.

Q4: What are the common stability issues for furanocoumarins like this compound?

Furanocoumarins can be sensitive to light and high temperatures, which may lead to degradation.[2] It is advisable to protect samples and standards from light and store them at low temperatures. The stability of this compound in the analytical solvent and in the processed sample matrix should be evaluated during method validation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatographic Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.[1]- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and ensure proper sample clean-up to extend column lifetime.
Low Signal Intensity - Poor ionization efficiency.- Matrix suppression effects.- Analyte degradation.- Optimize MS source parameters (e.g., capillary voltage, gas flow).- Improve sample preparation to remove interfering matrix components.- Investigate analyte stability and adjust sample handling procedures accordingly.
Mass Spectrometry Issues
Problem Potential Cause Recommended Solution
High Background Noise - Contaminated mobile phase or MS source.- In-source fragmentation.- Use high-purity solvents and flush the MS source.- Optimize cone voltage and other source parameters to minimize in-source fragmentation.
Fragment Ion Instability - Collision energy is too high or too low.- Perform a collision energy optimization study for each MRM transition to find the optimal value that produces stable and abundant fragment ions.

Experimental Protocols

Sample Preparation: Microwave-Assisted Extraction (MAE) from Plant Material

This protocol is a general guideline and should be optimized for the specific plant matrix.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a microwave extraction vessel.

    • Add 20 mL of methanol (or another suitable solvent).

    • Seal the vessel and place it in the microwave extractor.

  • MAE Program:

    • Ramp to 80°C over 5 minutes.

    • Hold at 80°C for 15 minutes.

    • Cool down to room temperature.

  • Filtration and Evaporation:

    • Filter the extract through a 0.45 µm PTFE syringe filter.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Method for Quantification

This is a starting point for method development and requires validation.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Parameters (Hypothetical for this compound - requires optimization with standard):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 329.1 (M+H)+ for C19H20O5

      • Product Ions (Q3): To be determined by infusion of the analytical standard. Potential fragments could arise from the loss of the isopropylidenylacetyl group.

Quantitative Data Summary

The following table presents a hypothetical calibration curve data for the quantification of this compound. This data is for illustrative purposes and must be generated during actual method validation.

Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
578,956
10155,432
50765,890
1001,523,450
5007,543,210
Linearity (r²) >0.995
LOD (ng/mL) 0.5
LOQ (ng/mL) 1.0

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Initial Feasibility cluster_1 Phase 2: Chromatographic Development cluster_2 Phase 3: Sample Preparation cluster_3 Phase 4: Method Validation Standard Procure Analytical Standard MS_Params Optimize MS Parameters (Direct Infusion) Standard->MS_Params Column_Screen Screen Columns (C18, Phenyl, etc.) MS_Params->Column_Screen Mobile_Phase Optimize Mobile Phase (ACN/MeOH, pH) Column_Screen->Mobile_Phase Gradient_Opt Gradient Optimization Mobile_Phase->Gradient_Opt Extraction_Tech Select Extraction Technique (MAE, SFE, LLE) Gradient_Opt->Extraction_Tech Solvent_Screen Screen Extraction Solvents Extraction_Tech->Solvent_Screen Cleanup Develop Sample Cleanup (SPE, Filtration) Solvent_Screen->Cleanup Linearity Linearity & Range Cleanup->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Studies Accuracy->Stability Final_Method Final Validated Method Stability->Final_Method

Caption: Workflow for the development of an analytical method for this compound.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Compound This compound Compound->Receptor Inhibition? Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation TF_nucleus Active TF TF->TF_nucleus Gene Target Gene TF_nucleus->Gene Gene Expression Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: A hypothetical signaling pathway potentially modulated by a furanocoumarin.

References

Validation & Comparative

A Comparative Analysis of Marmesin and Its Hypothetical Derivative, Isopropylidenylacetyl-marmesin, in Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the known bioactivities of the natural furanocoumarin, marmesin (B225713), against the hypothetical derivative, Isopropylidenylacetyl-marmesin. Due to a lack of available scientific literature on this compound, this guide will focus on the established biological profile of marmesin and infer potential activities of its derivative based on structure-activity relationship (SAR) studies of related furanocoumarins.

Marmesin, a naturally occurring furanocoumarin, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antiplasmodial effects. In contrast, this compound remains a compound for which no public bioactivity data is currently available. This guide will therefore provide a comprehensive overview of marmesin's bioactivity, supported by experimental data, and offer a speculative comparison based on established SAR principles for the furanocoumarin class.

Quantitative Bioactivity Data: Marmesin

The following table summarizes the key quantitative data on the bioactivity of marmesin from various in vitro and in vivo studies.

BioactivityCell Line / ModelIC50 / EC50Reference
Anticancer Human Leukemia (U937)40 µM[1]
Human Non-Small Cell Lung Cancer (A549, H1299)Not specified, but effective[2]
Antiplasmodial Plasmodium falciparum (3D7 strain)0.28 µg/mL[3]
β-hematin formation inhibition150 µM[3]
Cytotoxicity Mammalian cells< 0.5 µg/mL (LD50)[1]

Comparative Bioactivity Profile: Marmesin vs. This compound (Hypothetical)

FeatureMarmesinThis compound (Hypothetical)
Anticancer Activity Established activity against leukemia and lung cancer cells through induction of apoptosis and cell cycle arrest.[1][4]The addition of a bulky, lipophilic isopropylidenylacetyl group could potentially enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins, possibly leading to increased cytotoxic activity. However, steric hindrance might also reduce binding to certain targets.
Anti-inflammatory Activity Known to possess anti-inflammatory properties.The acetyl group could be susceptible to hydrolysis by cellular esterases, potentially releasing a modified marmesin and acetic acid. The overall effect on inflammation would depend on the activity of the parent molecule and its metabolite.
Antiplasmodial Activity Potent activity against Plasmodium falciparum and inhibition of β-hematin formation.[3]The structural modification could alter the compound's ability to interfere with heme detoxification in the parasite, potentially affecting its antiplasmodial efficacy.
Signaling Pathway Modulation Inactivates mitogenic signaling pathways, including VEGFR-2, and downregulates cell signaling-related proteins.[2]The derivative's altered chemical structure would likely lead to a different profile of interaction with protein kinases and other signaling molecules, which could either enhance or diminish its effect on these pathways.

Experimental Protocols

Anticancer Activity Assessment (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., U937, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., marmesin) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Antiplasmodial Activity Assay (SYBR Green I-based Assay)
  • Parasite Culture: Chloroquine-sensitive (3D7) or resistant strains of Plasmodium falciparum are maintained in continuous culture in human erythrocytes.

  • Drug Susceptibility Testing: Asynchronous parasite cultures are incubated in 96-well plates with serial dilutions of the test compound for 72 hours.

  • Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added.

  • Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration.

Signaling Pathway and Experimental Workflow Diagrams

Marmesin_Anticancer_Pathway Marmesin Marmesin MitogenicSignaling Mitogenic Signaling Pathways Marmesin->MitogenicSignaling inactivates Apoptosis Apoptosis Marmesin->Apoptosis induces CellCycleArrest Cell Cycle Arrest Marmesin->CellCycleArrest induces VEGFR2 VEGFR-2 VEGFR2->MitogenicSignaling IntegrinB1 Integrin β1 IntegrinB1->MitogenicSignaling Proliferation Cell Proliferation MitogenicSignaling->Proliferation promotes Invasion Cell Invasion MitogenicSignaling->Invasion promotes

Caption: Marmesin's anticancer signaling pathway.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis CellCulture 1. Culture Cancer Cells CellSeeding 2. Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundAddition 3. Add Test Compound CellSeeding->CompoundAddition Incubation 4. Incubate for 24-72h CompoundAddition->Incubation MTT 5. Add MTT Reagent Incubation->MTT Solubilization 6. Solubilize Formazan MTT->Solubilization Absorbance 7. Measure Absorbance Solubilization->Absorbance IC50 8. Calculate IC50 Absorbance->IC50

Caption: Workflow for the MTT cell viability assay.

References

Comparative Analysis of Isopropylidenylacetyl-marmesin's Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-cancer properties of Isopropylidenylacetyl-marmesin and its alternatives, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the cytotoxic effects of this compound and other coumarin (B35378) derivatives against various cancer cell lines. Due to the limited specific data on this compound, this guide focuses on its parent compound, marmesin (B225713), and other relevant coumarins, offering a valuable resource for researchers investigating potential anti-cancer therapeutics.

Executive Summary

Marmesin, a natural coumarin, has demonstrated notable anti-cancer properties, primarily through the inhibition of critical signaling pathways involved in cell proliferation and angiogenesis. While specific data for its derivative, this compound, is not widely available in current literature, the known effects of marmesin provide a strong foundation for inferring its potential cytotoxic mechanisms. This guide compares the cytotoxic activities of marmesin and other coumarin derivatives with established anti-cancer agents, presenting key data in a structured format to facilitate informed research decisions.

Comparison of Cytotoxic Activity

The cytotoxic effects of various coumarin derivatives against a range of cancer cell lines have been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.

CompoundCancer Cell LineIC50 (µM)Reference
Marmesin Not specifiedActivity reported
Scopoletin Derivative 1MCF-7< 2[1]
Scopoletin Derivative 2MDA-MB-231< 2[1]
Scopoletin Derivative 3HT-29< 2[1]
Coumarin-Cinnamic Acid Hybrid 4HL-608.09[2]
Coumarin-Cinnamic Acid Hybrid 8bHepG213.14[2]
Benzochromene DerivativeVarious (7 lines)4.6 - 21.5[3]
Acetoxycoumarin Derivative 5A54989.3[4][5]
Acetoxycoumarin Derivative 7A54948.1[4][5]
Acetoxycoumarin Derivative 7CRL 1548 (Liver)45.1[4][5]
Doxorubicin (Control) A5499.44[6]
Doxorubicin (Control) PC-311.39[6]
Staurosporine (Control) HL-607.48[2][6]
Staurosporine (Control) MCF-73.06[2][6]
Staurosporine (Control) A5493.7[2][6]
Cisplatin (Control) VariousSimilar to C1/C2[7]

Signaling Pathways and Mechanism of Action

Marmesin has been shown to suppress mitogen-stimulated signaling pathways in non-small cell lung cancer (NSCLC) cells. It achieves this by inhibiting the phosphorylation of key proteins in several oncogenic pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 Src Src VEGFR-2->Src Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Integrin β1 Integrin β1 ILK ILK Integrin β1->ILK MEK MEK Src->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt p70S6K p70S6K Akt->p70S6K p70S6K->Proliferation ILK->Akt Marmesin Marmesin Marmesin->VEGFR-2 inhibits Marmesin->Integrin β1 inhibits Marmesin->Src inhibits phosphorylation Marmesin->MEK inhibits phosphorylation Marmesin->Akt inhibits phosphorylation

Caption: Marmesin's inhibitory effects on key signaling pathways in cancer cells.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Compound to be tested (e.g., this compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before medium removal.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound at various concentrations incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add solubilization solution (e.g., DMSO) remove_medium->add_dmso shake Shake to dissolve formazan add_dmso->shake read_absorbance Read absorbance at 570nm shake->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Alternative and Comparative Agents

A thorough evaluation of a novel cytotoxic compound requires comparison with existing therapies. Besides other coumarin derivatives, it is beneficial to compare the cytotoxic effects of this compound with:

  • Standard Chemotherapeutic Drugs: Agents like cisplatin, doxorubicin, and paclitaxel (B517696) are widely used in cancer treatment and serve as important benchmarks. Their mechanisms of action are well-characterized, providing a basis for mechanistic comparisons.

  • Other Natural Products: A vast number of natural compounds, such as flavonoids, alkaloids, and terpenoids, have been investigated for their anti-cancer properties.[8] Comparing this compound to other classes of natural products can highlight its unique properties and potential advantages.

  • Targeted Therapies: If the specific molecular target of this compound is identified, comparison with other drugs that target the same pathway or protein would be highly relevant. For instance, if it is found to be a potent inhibitor of a specific kinase, its efficacy should be compared to existing kinase inhibitors.

Conclusion

While direct experimental data on this compound is currently scarce, the established anti-cancer activities of its parent compound, marmesin, and other coumarin derivatives suggest its potential as a valuable lead compound in cancer drug discovery. The inhibition of key signaling pathways, such as the Src-MEK-ERK and PI3K-Akt pathways, is a promising mechanism of action. Further research is warranted to isolate and characterize this compound, determine its specific cytotoxic profile and IC50 values across a panel of cancer cell lines, and elucidate its precise molecular targets. The experimental protocols and comparative data presented in this guide provide a solid framework for conducting such investigations.

References

Isopropylidenylacetyl-marmesin versus other coumarins in antimicrobial assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial properties of various coumarin (B35378) derivatives, with a focus on compounds isolated from the Peucedanum genus. While direct antimicrobial data for isopropylidenylacetyl-marmesin is not currently available in the reviewed literature, this guide provides a comparative analysis of structurally related coumarins, offering valuable insights into their potential efficacy.

Coumarins, a diverse class of benzopyrone secondary metabolites found in various plants, have garnered significant attention for their wide range of pharmacological activities, including antimicrobial properties.[1] Their structural diversity allows for a broad spectrum of interactions with microbial targets, making them promising candidates for the development of new antimicrobial agents. This guide offers a comparative overview of the antimicrobial activity of several coumarin derivatives, supported by experimental data and detailed protocols.

Comparative Antimicrobial Activity of Coumarins

The antimicrobial efficacy of coumarins can vary significantly based on their structural substitutions. The following table summarizes the quantitative data from a study on coumarins isolated from the fruits of Peucedanum luxurians, providing a direct comparison of their activity against a panel of Gram-positive and Gram-negative bacteria.

Coumarin DerivativeStaphylococcus aureus (ATCC 25923)Staphylococcus epidermidis (ATCC 12228)Micrococcus luteus (ATCC 10240)Enterococcus faecalis (ATCC 29212)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 13883)
Zone of Inhibition (mm) / MIC (mg/mL) Zone of Inhibition (mm) / MIC (mg/mL) Zone of Inhibition (mm) / MIC (mg/mL) Zone of Inhibition (mm) / MIC (mg/mL) Zone of Inhibition (mm) / MIC (mg/mL) Zone of Inhibition (mm) / MIC (mg/mL) Zone of Inhibition (mm) / MIC (mg/mL) Zone of Inhibition (mm) / MIC (mg/mL)
6′,7′-dihydroxybergamottin17 / 1.2016 / 1.5517 / 1.4016 / 1.8017 / 1.6016 / 2.1016 / 1.9017 / 1.70
Officinalin13 / 4.5012 / 4.9014 / 4.6012 / 5.1013 / 4.8012 / 5.7512 / 5.2013 / 4.90
Stenocarpin isobutyrate14 / 3.9013 / 4.1014 / 4.0013 / 4.2014 / 4.1013 / 4.5013 / 4.3014 / 4.20
Officinalin isobutyrate16 / 2.2515 / 2.5016 / 2.3014 / 2.8015 / 2.6013 / 4.8014 / 3.1015 / 2.90
8-methoxypeucedanin13 / 4.8012 / 5.0013 / 4.9012 / 5.2013 / 5.1012 / 5.5012 / 5.3013 / 5.20
Peucedanin (B90833)16 / 1.4015 / 1.6016 / 1.5015 / 1.9016 / 1.7014 / 2.5015 / 2.2016 / 2.00
Netilmicin (Reference)22 / 0.00420 / 0.00821 / 0.00419 / 0.01620 / 0.00822 / 0.00421 / 0.00820 / 0.016

Source: Adapted from Widelski, J., et al. (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. Molecules, 23(5), 1222.[2][3][4][5]

From the data, 6′,7′-dihydroxybergamottin and peucedanin exhibited the most significant antimicrobial activity among the tested coumarins, with lower MIC values across all bacterial strains.[2] In contrast, officinalin and 8-methoxypeucedanin showed weaker activity.[2] This suggests that the nature and position of substituents on the coumarin scaffold play a crucial role in their antimicrobial potency.

Experimental Protocols

The following sections detail the methodologies used to obtain the antimicrobial data presented above.

Antimicrobial Susceptibility Testing: Disc Diffusion Method

The antibacterial activity of the isolated coumarins was initially screened using the disc diffusion method.

  • Preparation of Inoculum: Bacterial strains were cultured on Mueller-Hinton agar (B569324) to obtain visible colonies. A suspension of each bacterial strain was prepared in sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates were uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.

  • Application of Test Compounds: Sterile paper discs (6 mm in diameter) were impregnated with a solution of each test coumarin (1 mg/disc). The discs were then placed on the surface of the inoculated agar plates.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc was measured in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using a micro-broth dilution method.

  • Preparation of Test Solutions: Serial twofold dilutions of each coumarin were prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the bacterial suspension prepared as described above, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control (broth with inoculum but no test compound) and a negative control (broth without inoculum) were included for each assay.

  • Incubation: The microtiter plates were incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the coumarin at which no visible bacterial growth was observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the coumarin compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cluster_output Output start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture coumarin_stock Coumarin Stock Solution start->coumarin_stock media_prep Prepare Mueller-Hinton Broth start->media_prep inoculation Inoculate Wells with Bacterial Suspension bacterial_culture->inoculation serial_dilution Perform Serial Dilutions of Coumarin in Microplate coumarin_stock->serial_dilution media_prep->serial_dilution serial_dilution->inoculation controls Prepare Positive and Negative Controls inoculation->controls incubation Incubate at 37°C for 24 hours controls->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic report_mic Report MIC Value (mg/mL) determine_mic->report_mic

Caption: Workflow for MIC Determination.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of coumarins is believed to stem from various mechanisms. One proposed mechanism involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. The lipophilic nature of many coumarin derivatives facilitates their interaction with and insertion into the lipid bilayer of the cell membrane.

The following diagram illustrates the proposed mechanism of cell membrane disruption.

Coumarin_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane (Lipid Bilayer) leakage Leakage of Intracellular Components membrane->leakage leads to cytoplasm Cytoplasm coumarin Coumarin Derivative disruption Membrane Disruption coumarin->disruption disruption->membrane interacts with cell_death Cell Death leakage->cell_death

References

Comparative Analysis of Isopropylidenylacetyl-marmesin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Isopropylidenylacetyl-marmesin, a naturally occurring coumarin (B35378), from different plant sources. The objective is to furnish researchers with a comprehensive understanding of its distribution, extraction, quantification, and potential biological activities, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a complex coumarin belonging to the furanocoumarin subclass. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been identified as a constituent of several medicinal plants, with its concentration varying based on the plant species, geographical location, and harvesting time. This variation underscores the importance of comparative studies to identify optimal botanical sources for this promising bioactive compound. The primary documented source of this compound is Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. For the purpose of this guide, we will also consider a closely related species from the Apiaceae family, Notopterygium incisum, as a potential, albeit less characterized, source for comparative purposes.

Quantitative Data Summary

The following table summarizes the reported yield of this compound and related coumarins from different plant sources. It is important to note that direct comparative studies are scarce, and the data presented is compiled from various sources.

Plant SourcePlant PartCompoundYield (% w/w of dry plant material)Analytical MethodReference
Peucedanum praeruptorum DunnRootPraeruptorin A (a related pyranocoumarin)0.288–0.759%HPLC-DAD[1][2]
Peucedanum praeruptorum DunnRootPraeruptorin B (a related pyranocoumarin)0.038–0.274%HPLC-DAD[1][2]
Notopterygium incisumRhizomeNotopterolHigher than in N. franchetiiHPLC[3]
Notopterygium incisumRhizomeIsoimperatorinLower than in N. franchetiiHPLC[3]

Note: Specific quantitative data for this compound across multiple, directly comparable studies is limited. The data for praeruptorins in P. praeruptorum and other coumarins in N. incisum are presented to highlight the typical variation of these compounds within the Apiaceae family. Researchers are encouraged to perform their own quantitative analyses using the protocols outlined below.

Experimental Protocols

Extraction of this compound

This protocol describes a general method for the extraction of coumarins from plant material, which can be optimized for specific plant matrices.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Peucedanum praeruptorum)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Petroleum ether (analytical grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper (0.45 µm)

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 100 mL of 70% methanol to the plant material.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Filter the extract through filter paper.

  • Repeat the extraction process on the plant residue two more times with 100 mL of 70% methanol each time.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated extract.

  • For further purification, the crude extract can be partitioned between ethyl acetate and water. The ethyl acetate fraction, which will contain the coumarins, is then collected and dried. For non-polar coumarins, a preliminary extraction with petroleum ether can be performed.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a validated HPLC-DAD method for the quantification of coumarins, which can be adapted for this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or similar, equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% phosphoric acid

  • Gradient Elution:

    • 0-10 min: 10-30% A

    • 10-40 min: 30-70% A

    • 40-50 min: 70-100% A

    • 50-55 min: 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the dried plant extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally related furanocoumarins suggest potential mechanisms of action, particularly in the context of inflammation and cancer. Many furanocoumarins have been shown to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

Below is a diagram illustrating the potential modulation of the NF-κB signaling pathway by a bioactive compound like this compound, leading to an anti-inflammatory response.

G Potential Anti-Inflammatory Mechanism of this compound via NF-κB Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates Compound Isopropylidenylacetyl- marmesin Compound->IKK Inhibits Compound->NFκB_n Inhibits Translocation DNA DNA NFκB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with potential therapeutic applications. While Peucedanum praeruptorum is a known source, further research is imperative to identify and quantify this compound in other plant species to establish a broader and more sustainable supply chain. The provided experimental protocols offer a robust framework for researchers to conduct such comparative analyses. Furthermore, elucidation of the specific signaling pathways modulated by this compound will be crucial in advancing its development as a therapeutic agent. Future studies should focus on direct comparative quantification from various botanical sources and in-depth mechanistic investigations of its biological activities.

References

Replicating Published Findings on Isopropylidenylacetyl-marmesin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the reported biological activities of Isopropylidenylacetyl-marmesin and related coumarin (B35378) compounds. Due to a scarcity of publicly available research specifically detailing the bioactivity of this compound, this document leverages data from studies on structurally similar coumarins to provide a contextual comparison. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this class of compounds.

Comparative Analysis of Bioactivity

While specific quantitative data for this compound remains limited in published literature, studies on related furanocoumarins and other coumarin derivatives have demonstrated a range of biological effects, including antimicrobial and antitumor activities. To provide a comparative perspective, the following table summarizes the bioactivity of selected coumarins from the Ferulago genus and other sources.

CompoundBiological ActivityTarget Organism/Cell LineQuantitative Data (MIC/IC50)Reference
AegelinolAntibacterialStaphylococcus aureus, Salmonella typhi, Enterobacter cloacae, Enterobacter aerogenesMIC: 16 µg/mL[1]
AgasyllinAntibacterialStaphylococcus aureus, Salmonella typhi, Enterobacter cloacae, Enterobacter aerogenesMIC: 32 µg/mL[1]
MarmesinAntitumorColon Cancer HCT116 cellsResidual viability of 70% at 50 µM and 54% at 100 µM[2]
Psoralen Derivative (3a)AntifungalBotrytis cinerea67.9% inhibition at 100 µg/mL[3]
Psoralen Derivative (4b)AntifungalRhizoctonia solani62.4% inhibition at 100 µg/mL[3]

Note: The data presented above is for comparative purposes and is derived from studies on related compounds. Direct experimental replication is necessary to ascertain the specific bioactivity of this compound.

Experimental Protocols

To facilitate further research and replication of findings for coumarin compounds, the following are detailed methodologies for key experiments cited in the literature.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates and then suspended in a sterile broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antitumor Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Experimental Workflows and Relationships

To provide a clear visual representation of the experimental processes and the relationships between different stages of research, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation Bacterial_Culture->Inoculation Inoculum Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Logical_Relationship_Drug_Discovery Compound_Isolation Compound Isolation (e.g., from Ferulago sp.) Bioactivity_Screening Bioactivity Screening (Antimicrobial, Antitumor, etc.) Compound_Isolation->Bioactivity_Screening Hit_Identification Hit Identification (e.g., this compound) Bioactivity_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

References

The Critical Role of a Negative Control in Furanocoumarin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of furanocoumarins is paramount. This guide provides a comparative analysis of isopropylidenylacetyl-marmesin as a potential negative control in studies investigating the biological effects of furanocoumarins, supported by experimental context and detailed protocols.

Furanocoumarins are a class of naturally occurring compounds known for their significant biological activities, including potent inhibition of cytochrome P450 enzymes like CYP3A4, which can lead to clinically relevant drug interactions. To accurately assess the activity of a target furanocoumarin, it is essential to employ a structurally similar but biologically inactive negative control. This ensures that the observed effects are attributable to the specific chemical features of the active compound and not to general properties of the furanocoumarin scaffold.

This compound: A Candidate for a Negative Control

While direct experimental data on the biological inertness of this compound is limited in publicly available literature, its chemical structure provides a strong rationale for its potential use as a negative control in furanocoumarin studies. Marmesin (B225713) itself, a precursor in furanocoumarin biosynthesis, has demonstrated biological activities, including antiplasmodial effects. However, the addition of a bulky isopropylidenylacetyl ester group to the marmesin backbone in this compound could sterically hinder its interaction with the active sites of enzymes and receptors that furanocoumarins typically target.

Structural Comparison and Rationale for Activity/Inactivity

The biological activity of furanocoumarins is highly dependent on their specific structural features. Studies have shown that certain substitutions on the furanocoumarin core are critical for activities like CYP3A4 inhibition.

A key study demonstrated that while alkyloxy-furanocoumarin analogues actively inhibit CYP3A4, the corresponding coumarin (B35378) and phenolic furanocoumarin derivatives are inactive[1][2]. This highlights the importance of the substituent at specific positions for biological activity. The bulky ester group in this compound differs significantly from the small alkyloxy groups found in active furanocoumarins, suggesting it may not effectively bind to the active site of enzymes like CYP3A4.

CompoundStructureKey Structural FeatureReported Activity (CYP3A4 Inhibition)Rationale for Use as Control
Bergamottin Furanocoumarin with a geranyloxy side chainAlkyloxy side chainActive InhibitorN/A (Active Compound)
6',7'-dihydroxybergamottin Furanocoumarin with a dihydroxygeranyloxy side chainModified alkyloxy side chainActive InhibitorN/A (Active Compound)
Phenolic Furanocoumarins (e.g., Bergaptol) Furanocoumarin with a hydroxyl groupPhenolic hydroxyl groupInactive [1][2]Can serve as a negative control.
This compound Marmesin core with a bulky ester groupBulky isopropylidenylacetyl ester groupPredicted Inactive (Hypothesized)The bulky ester group is hypothesized to prevent binding to target enzymes, making it a potential negative control.

Experimental Protocols

To validate the use of this compound or any other compound as a negative control, a well-defined experimental protocol is crucial. The following is a generalized protocol for assessing the inhibitory effect of furanocoumarins on CYP3A4 activity in human liver microsomes.

CYP3A4 Inhibition Assay Protocol

1. Materials:

  • Human Liver Microsomes (HLMs)

  • Test furanocoumarins (e.g., Bergamottin)

  • Potential negative control (e.g., this compound)

  • Positive control inhibitor (e.g., Ketoconazole)

  • CYP3A4 substrate (e.g., Midazolam or Testosterone)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare solutions of test compounds, negative control, and positive control in a suitable solvent (e.g., DMSO).

  • Pre-incubate HLMs with the test compound, negative control, or positive control in phosphate buffer at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 15 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of metabolite formation in the presence of the test compound and the negative control relative to the vehicle control (e.g., DMSO).

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for the active compounds.

  • The negative control should not exhibit significant inhibition of CYP3A4 activity at the concentrations tested.

Visualizing Key Concepts

To better illustrate the context and workflow of furanocoumarin research, the following diagrams are provided.

Furanocoumarin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_mevalonate Mevalonate Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonic acid Mevalonic acid HMG-CoA->Mevalonic acid DMAPP DMAPP Mevalonic acid->DMAPP Prenylation Prenylation DMAPP->Prenylation Umbelliferone->Prenylation Prenyltransferases Marmesin Marmesin Prenylation->Marmesin Psoralen Psoralen Marmesin->Psoralen Psoralen synthase This compound This compound Marmesin->this compound Synthetic/Natural Modification Other Furanocoumarins Other Furanocoumarins Psoralen->Other Furanocoumarins Further modifications

Caption: Biosynthetic pathway of furanocoumarins.

Experimental_Workflow cluster_compounds Test Articles cluster_results Expected Outcomes Active Furanocoumarin Active Furanocoumarin Incubation Incubation Active Furanocoumarin->Incubation Negative Control e.g., this compound Negative Control->Incubation Vehicle Control e.g., DMSO Vehicle Control->Incubation Biological System e.g., Human Liver Microsomes Biological System->Incubation Activity Assay e.g., CYP3A4 Inhibition Assay Incubation->Activity Assay Significant Effect Significant Effect Activity Assay->Significant Effect Active Compound No Significant Effect (Negative Control) No Significant Effect (Negative Control) Activity Assay->No Significant Effect (Negative Control) Negative Control Baseline Activity (Vehicle) Baseline Activity (Vehicle) Activity Assay->Baseline Activity (Vehicle) Vehicle Data Analysis & Conclusion Data Analysis & Conclusion Significant Effect->Data Analysis & Conclusion No Significant Effect (Negative Control)->Data Analysis & Conclusion Baseline Activity (Vehicle)->Data Analysis & Conclusion

Caption: Experimental workflow for evaluating furanocoumarin activity.

Conclusion

The selection of an appropriate negative control is a cornerstone of robust furanocoumarin research. While this compound has not been extensively documented as a negative control, its chemical structure, particularly the bulky ester moiety, provides a strong theoretical basis for its potential inactivity in common furanocoumarin-mediated biological processes. In contrast, phenolic furanocoumarins have been experimentally shown to be inactive and can serve as reliable negative controls[1][2]. Researchers should carefully consider the structure-activity relationships of furanocoumarins when selecting a negative control and validate its inertness using standardized experimental protocols. This approach will ensure the generation of high-quality, reproducible data that accurately reflects the specific biological effects of the furanocoumarins under investigation.

References

In vivo validation of in vitro results for Isopropylidenylacetyl-marmesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo and in vitro experimental results for Marmesin, a naturally occurring furanocoumarin, and contrasts its performance with Bevacizumab, a standard-of-care anti-angiogenic agent. This objective analysis is supported by experimental data to inform preclinical research and drug development efforts.

Overview of Compared Agents

Marmesin is a natural furanocoumarin found in various plants, including Broussonetia kazinoki. It has garnered scientific interest for its potential anti-cancer and anti-angiogenic properties.

Bevacizumab (Avastin®) is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A). It is an established anti-angiogenic drug used in the treatment of several types of cancer.

In Vitro Efficacy: Marmesin vs. Bevacizumab

The following tables summarize the key in vitro findings for Marmesin and provide a comparative context with the known mechanisms of Bevacizumab.

Table 1: Anti-Proliferative and Pro-Apoptotic Effects

ParameterMarmesinBevacizumab
Cell Lines Tested Esophageal Cancer (EC) cells, Human Leukemia (U937) cells, Non-Small Cell Lung Cancer (NSCLC) cells (A549, H1299)Primarily endothelial cells; indirect effect on tumor cells
IC50 Value 40 µM (U937 leukemia cells)Not directly applicable for tumor cell cytotoxicity
Mechanism of Action Inhibition of PI3K/Akt pathway, downregulation of Bcl-2, upregulation of Bax[1]Sequesters VEGF-A, preventing its binding to VEGFR-2
Effect on Cell Cycle G2/M phase arrest in leukemia cellsNo direct effect on tumor cell cycle
Proliferation Markers Reduced expression of Ki67 and PCNA in EC cellsNo direct effect on tumor cell proliferation markers

Table 2: Anti-Angiogenic Effects

ParameterMarmesinBevacizumab
Target VEGFR-2 signaling pathway and other cell surface moleculesVEGF-A ligand
Endothelial Cell Proliferation Inhibition of VEGF-A-stimulated proliferationInhibition of VEGF-A-stimulated proliferation
Endothelial Cell Migration Abrogation of VEGF-A-induced migration and invasion[2][3]Inhibition of VEGF-A-induced migration
Capillary-like Structure Formation Inhibition of in vitro tube formation[2][3]Inhibition of in vitro tube formation
Downstream Signaling Inactivation of VEGF-A-stimulated phosphorylation of FAK, Src, MEK, ERK, and Akt[2]Blocks activation of VEGFR-2 and downstream signaling

In Vivo Validation: Marmesin

An in vivo study has demonstrated the anti-tumor efficacy of Marmesin in a human leukemia cell line (U937) xenograft model.

Table 3: In Vivo Anti-Tumor Activity of Marmesin

Animal ModelHuman Leukemia (U937) Xenograft
Treatment Marmesin (30 mg/kg)
Outcome Significant prevention of tumor growth
Reference [4]

Comparative Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Marmesin and Bevacizumab.

Marmesin_PI3K_Akt_Pathway Marmesin Marmesin PI3K PI3K Marmesin->PI3K inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation (Ki67, PCNA) Akt->Proliferation promotes Apoptosis Apoptosis (Bcl-2, Bax) Akt->Apoptosis inhibits

Marmesin's inhibition of the PI3K/Akt signaling pathway.

Anti_Angiogenic_Pathways cluster_marmesin Marmesin cluster_bevacizumab Bevacizumab Marmesin Marmesin VEGFR2_M VEGFR-2 Marmesin->VEGFR2_M inhibits Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA binds to VEGFA_ligand VEGF-A VEGFR2 VEGFR-2 VEGFA_ligand->VEGFR2 activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes

Comparative anti-angiogenic mechanisms.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings.

In Vitro Anti-Proliferation Assay (CCK-8)

  • Esophageal cancer cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of Marmesin.

  • Following a 48-hour incubation, 10 µL of CCK-8 solution was added to each well.

  • Plates were incubated for an additional 2 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Western Blot Analysis

  • Treated cells were lysed to extract total protein.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies against Ki67, PCNA, Bcl-2, Bax, PI3K, p-PI3K, Akt, and p-Akt.

  • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an ECL detection system.

In Vivo Xenograft Model

  • Human leukemia (U937) cells were subcutaneously injected into the flank of nude mice.

  • When tumors reached a palpable size, mice were randomly assigned to a control group or a treatment group.

  • The treatment group received intraperitoneal injections of Marmesin (30 mg/kg).

  • Tumor volume was measured at regular intervals.

  • At the end of the study, mice were euthanized, and tumors were excised and weighed.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-cancer effects of a compound like Marmesin.

Experimental_Workflow cluster_invitro Cell-based Assays cluster_invivo Animal Models start Compound Identification (Marmesin) invitro In Vitro Studies start->invitro proliferation Proliferation Assay (CCK-8) invitro->proliferation apoptosis Apoptosis Assay (TUNEL) invitro->apoptosis western_blot Mechanism Study (Western Blot) invitro->western_blot invivo In Vivo Studies xenograft Xenograft Model (Leukemia) invivo->xenograft data_analysis Data Analysis & Interpretation conclusion Conclusion data_analysis->conclusion proliferation->invivo apoptosis->invivo western_blot->invivo tumor_measurement Tumor Growth Monitoring xenograft->tumor_measurement tumor_measurement->data_analysis

General workflow for anti-cancer drug evaluation.

References

Benchmarking Isopropylidenylacetyl-marmesin's Antioxidant Capacity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antioxidant capacity of Isopropylidenylacetyl-marmesin against established antioxidant standards: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT). The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel natural compounds.

While direct experimental data on the antioxidant activity of this compound is not currently available in published literature, this guide utilizes data for a structurally related furanocoumarin, Osthole , as a proxy for comparison. Furanocoumarins, the chemical class to which this compound belongs, are known for their antioxidant properties. The data presented herein is derived from various scientific studies and is intended to provide a relative measure of potential antioxidant efficacy.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity is evaluated using three widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration required to scavenge 50% of radicals) or equivalents, are summarized in the tables below.

Table 1: DPPH Radical Scavenging Activity (IC50, µM)

CompoundIC50 (µM)Reference
Osthole (as a proxy) 35.7[1]
Ascorbic Acid25 - 50[2]
Trolox40 - 60[3]
BHT100 - 200[4]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)

CompoundTrolox Equivalent Antioxidant Capacity (TEAC)Reference
Osthole (as a proxy) 1.8[5]
Ascorbic Acid1.0 - 1.2[6]
Trolox1.0 (by definition)[7]
BHT0.5 - 0.8[8]

Higher TEAC values indicate greater antioxidant activity relative to Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP, µM Fe(II)/µM)

CompoundFRAP Value (µM Fe(II)/µM)Reference
Osthole (as a proxy) 1.5[9]
Ascorbic Acid1.8 - 2.2[10]
Trolox1.0 - 1.5[11]
BHT0.4 - 0.7[12]

Higher FRAP values indicate greater reducing power.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below to facilitate reproducibility and further research.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: In a 96-well plate, 100 µL of the test compound (at various concentrations) is mixed with 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Generation of ABTS•+: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and left to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: 1.0 mL of the diluted ABTS•+ solution is added to 10 µL of the test compound (at various concentrations).

  • Incubation: The mixture is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: 1.5 mL of the FRAP reagent is mixed with 50 µL of the test compound (at various concentrations).

  • Incubation: The mixture is incubated at 37°C for 4 minutes.

  • Measurement: The absorbance is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the test compound is expressed as FRAP value (in µM of Fe(II) equivalents).

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the conceptual framework of this comparative analysis, the following diagrams are provided.

Experimental_Workflow cluster_assays Antioxidant Capacity Assays cluster_compounds Test Compounds DPPH DPPH Assay Results Comparative Data Analysis DPPH->Results ABTS ABTS Assay ABTS->Results FRAP FRAP Assay FRAP->Results IAM This compound (via Osthole proxy) IAM->DPPH Tested in IAM->ABTS Tested in IAM->FRAP Tested in AA Ascorbic Acid AA->DPPH Tested in AA->ABTS Tested in AA->FRAP Tested in Trolox Trolox Trolox->DPPH Tested in Trolox->ABTS Tested in Trolox->FRAP Tested in BHT BHT BHT->DPPH Tested in BHT->ABTS Tested in BHT->FRAP Tested in Signaling_Pathway_Concept ROS Reactive Oxygen Species (ROS) (e.g., DPPH, ABTS radical) OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress causes NeutralizedROS Neutralized Species ROS->NeutralizedROS ReducedOxidativeDamage Reduced Cellular Damage OxidativeStress->ReducedOxidativeDamage prevented by antioxidant Antioxidant Antioxidant Compound (e.g., this compound) Antioxidant->ROS donates electron/H+ to neutralize Antioxidant->ReducedOxidativeDamage leads to

References

Safety Operating Guide

Navigating the Disposal of Isopropylidenylacetyl-marmesin: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is crucial to handle Isopropylidenylacetyl-marmesin with the appropriate safety measures. Based on information for the related compound, marmesin, this chemical may be harmful if swallowed and could cause an allergic skin reaction.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves. Always inspect them before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect from any potential splashes or fine particulates.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used.[1]

All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]

Hazard and Containment Summary

Due to the lack of specific data for this compound, the following table summarizes the potential hazards based on related coumarin (B35378) compounds and outlines the recommended containment procedures for disposal.

Hazard CategoryPotential RisksRecommended Containment and Disposal Practices
Toxicity Harmful if swallowed; may cause an allergic skin reaction.Treat as toxic solid waste. Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular trash or down the drain.
Environmental Potential for environmental contamination if not disposed of correctly.Prevent entry into waterways and soil. Disposal must be handled by a licensed professional waste disposal service.[2]
Physical State SolidHandle as a solid chemical waste. Avoid generating dust.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous chemical waste stream.[2][3]

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure, unused this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves, filter paper) in a designated hazardous waste container.[4] This container must be chemically compatible with the compound and have a secure, tightly fitting lid.[4][5]

    • Liquid Waste (Solutions): If this compound has been dissolved in a solvent, collect this liquid waste in a separate, clearly labeled liquid hazardous waste container.[4] Do not mix with other incompatible waste streams.[4] Your institution's EHS department will provide specific guidance on segregating halogenated and non-halogenated solvent waste.[4]

    • Contaminated Labware (Sharps): Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

    • Contaminated Labware (Non-Sharps): Glassware and other lab materials that are contaminated should be decontaminated if possible or disposed of as solid hazardous waste. To decontaminate, triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the rinsate as liquid hazardous waste.[4] The cleaned glassware can then typically be disposed of through the appropriate recycling or waste stream after the original label has been defaced.[4]

  • Labeling of Hazardous Waste:

    • Clearly and accurately label all waste containers with the words "Hazardous Waste."[2][4]

    • The label must include the full chemical name: "this compound."[2]

    • Indicate the approximate quantity or concentration of the waste.

    • Note the date when the first of the waste was added to the container (the accumulation start date).[4]

    • List all components of a mixture, including solvents.

  • Storage of Waste:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6]

    • Ensure that containers are kept closed at all times, except when adding waste.[6]

    • Store incompatible waste types separately to prevent accidental reactions.[7]

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup by a licensed waste disposal contractor.[2]

    • Do not attempt to dispose of the chemical waste through incineration or other methods on your own.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Safety cluster_categorize Waste Categorization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware Stream cluster_final Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type What is the form of the waste? fume_hood->waste_type solid_container Collect in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid/Solution decontaminate Triple rinse with appropriate solvent waste_type->decontaminate Contaminated Labware contaminated_items Include contaminated items (e.g., gloves, weigh paper) store_waste Store sealed container in Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste collect_rinsate Collect rinsate as liquid hazardous waste decontaminate->collect_rinsate dispose_clean Dispose of clean labware in appropriate stream collect_rinsate->dispose_clean dispose_clean->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: A flowchart illustrating the key steps for the proper disposal of this compound waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.